J-104129
Descripción
Propiedades
IUPAC Name |
but-2-enedioic acid;(2R)-2-cyclopentyl-2-hydroxy-N-[1-(4-methylpent-3-enyl)piperidin-4-yl]-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N2O2.C4H4O4/c1-19(2)9-8-16-26-17-14-22(15-18-26)25-23(27)24(28,21-12-6-7-13-21)20-10-4-3-5-11-20;5-3(6)1-2-4(7)8/h3-5,9-11,21-22,28H,6-8,12-18H2,1-2H3,(H,25,27);1-2H,(H,5,6)(H,7,8)/t24-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCQUCITPHOUAC-JIDHJSLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCN1CCC(CC1)NC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCCN1CCC(CC1)NC(=O)[C@@](C2CCCC2)(C3=CC=CC=C3)O)C.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20741408 | |
| Record name | But-2-enedioic acid--(2R)-2-cyclopentyl-2-hydroxy-N-[1-(4-methylpent-3-en-1-yl)piperidin-4-yl]-2-phenylacetamide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20741408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
244277-89-2 | |
| Record name | But-2-enedioic acid--(2R)-2-cyclopentyl-2-hydroxy-N-[1-(4-methylpent-3-en-1-yl)piperidin-4-yl]-2-phenylacetamide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20741408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
J-104129: A Technical Guide to its Mechanism of Action as a Selective Muscarinic M3 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the mechanism of action of J-104129, a potent and selective antagonist of the muscarinic M3 acetylcholine receptor. This compound, identified as (2R)-N-[1-(4-methyl-3-pentenyl)piperidin-4-yl]-2-cyclopentyl-2-hydroxy-2-phenylacetamide, demonstrates significant potential in the treatment of obstructive airway diseases due to its high affinity and selectivity for the M3 receptor subtype over the M2 subtype. This selectivity profile is crucial for minimizing cardiac side effects associated with non-selective muscarinic antagonists.
Core Mechanism of Action: Competitive Antagonism of the Muscarinic M3 Receptor
This compound functions as a competitive antagonist at the muscarinic M3 receptor. In smooth muscle, particularly in the bronchi, the M3 receptor is the primary mediator of acetylcholine (ACh)-induced contraction. By binding to the M3 receptor, this compound prevents ACh from binding and initiating the downstream signaling cascade that leads to bronchoconstriction.
The selectivity of this compound is a key feature of its pharmacological profile. It exhibits a significantly higher binding affinity for the M3 receptor compared to the M2 receptor, which is the predominant muscarinic receptor subtype in the heart. This M3-selectivity is critical for achieving bronchodilation without inducing tachycardia, a common side effect of less selective muscarinic antagonists.
Quantitative Pharmacological Data
The binding affinities and functional antagonist potencies of this compound have been determined through a series of in vitro and in vivo experiments. The following tables summarize the key quantitative data.
| Receptor Subtype | Ligand | Parameter | Value (nM) | Species |
| Human Muscarinic M1 | This compound | Ki | 19 | Human |
| Human Muscarinic M2 | This compound | Ki | 490 | Human |
| Human Muscarinic M3 | This compound | Ki | 4.2 | Human |
Table 1: In Vitro Binding Affinities of this compound for Human Muscarinic Receptor Subtypes.
| Tissue | Receptor | Parameter | Value (nM) | Species |
| Rat Trachea | M3 | KB | 3.3 | Rat |
| Rat Right Atria | M2 | KB | 170 | Rat |
Table 2: Functional Antagonist Potency of this compound in Isolated Rat Tissues.
| Experimental Model | Parameter | Value (mg/kg) | Route of Administration | Species |
| Acetylcholine-induced bronchoconstriction | ED50 | 0.58 | Oral | Rat |
Table 3: In Vivo Efficacy of this compound in Anesthetized Rats.
Signaling Pathways
The following diagram illustrates the canonical signaling pathway of the muscarinic M3 receptor and the point of intervention by this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for human muscarinic M1, M2, and M3 receptors.
Materials:
-
Membranes from Chinese Hamster Ovary (CHO) cells stably expressing human M1, M2, or M3 receptors.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).
-
Non-specific binding control: Atropine (1 µM).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
This compound at various concentrations.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
CHO cell membranes (20-40 µg of protein) are incubated in a final volume of 250 µL of assay buffer.
-
The incubation mixture contains a fixed concentration of [³H]-NMS (e.g., 0.4 nM) and varying concentrations of this compound.
-
For determination of non-specific binding, a parallel set of incubations is performed in the presence of 1 µM atropine.
-
The mixture is incubated for 60 minutes at 25°C.
-
The incubation is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
The IC₅₀ values (concentration of this compound that inhibits 50% of specific [³H]-NMS binding) are determined by non-linear regression analysis.
-
The Ki values are calculated from the IC₅₀ values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Isolated Tissue Functional Assays
Objective: To determine the functional antagonist potency (KB) of this compound on acetylcholine-induced contractions in isolated rat trachea (M3) and right atria (M2).
Materials:
-
Male Sprague-Dawley rats.
-
Krebs-Henseleit solution.
-
Acetylcholine (ACh).
-
This compound.
-
Organ bath system with isometric force transducers.
Procedure for Isolated Trachea (M3 activity):
-
Rats are euthanized, and the tracheas are excised and cut into rings.
-
Tracheal rings are suspended in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
The rings are allowed to equilibrate under a resting tension of 1 g.
-
Cumulative concentration-response curves to ACh are generated in the absence and presence of increasing concentrations of this compound (incubated for 30 minutes prior to ACh addition).
-
The antagonist potency (KB) is calculated using the Schild equation.
Procedure for Isolated Right Atria (M2 activity):
-
The right atria are dissected and mounted in organ baths containing Krebs-Henseleit solution at 32°C.
-
The atria are allowed to beat spontaneously, and the atrial rate is recorded.
-
Cumulative concentration-response curves to the negative chronotropic effect of ACh are obtained in the absence and presence of this compound.
-
The KB value is determined from the rightward shift of the concentration-response curves.
In Vivo Bronchoconstriction Assay
Objective: To determine the in vivo efficacy (ED₅₀) of orally administered this compound against acetylcholine-induced bronchoconstriction in anesthetized rats.
Materials:
-
Male Sprague-Dawley rats.
-
Anesthetic (e.g., pentobarbital).
-
Tracheal cannula and ventilator.
-
Pressure transducer to measure pulmonary resistance.
-
Acetylcholine (ACh) for intravenous challenge.
-
This compound for oral administration.
Procedure:
-
Rats are anesthetized, and a tracheal cannula is inserted for artificial ventilation.
-
A pressure transducer is used to monitor changes in pulmonary resistance.
-
A baseline bronchoconstrictor response is established by intravenous administration of ACh.
-
This compound is administered orally at various doses.
-
At a predetermined time after this compound administration (e.g., 1 hour), the ACh challenge is repeated.
-
The percentage inhibition of the ACh-induced increase in pulmonary resistance is calculated for each dose of this compound.
-
The ED₅₀ value (the dose of this compound that causes 50% inhibition of the ACh-induced bronchoconstriction) is determined from the dose-response curve.
J-104129: A Selective M3 Muscarinic Antagonist - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
J-104129 is a potent and selective antagonist of the M3 muscarinic acetylcholine receptor (mAChR). Its high affinity for the M3 receptor subtype over other muscarinic receptors, particularly the M2 subtype, has made it a valuable pharmacological tool for investigating M3 receptor function and a potential therapeutic agent, notably in the context of respiratory diseases. This technical guide provides an in-depth overview of this compound, including its pharmacological properties, the experimental protocols used for its characterization, and the signaling pathways it modulates.
Quantitative Pharmacological Data
The pharmacological profile of this compound is characterized by its high affinity for the human M3 muscarinic receptor and its significant selectivity over other muscarinic receptor subtypes. This selectivity is crucial for minimizing off-target effects, particularly the cardiac side effects associated with M2 receptor antagonism.
Table 1: In Vitro Receptor Binding Affinity of this compound
| Receptor Subtype | Ligand | Preparation | K_i_ (nM) | Reference |
| Human M1 | This compound | CHO cell membranes | 19 | [1] |
| Human M2 | This compound | CHO cell membranes | 490 | [1] |
| Human M3 | This compound | CHO cell membranes | 4.2 | [1] |
Table 2: In Vitro Functional Antagonism of this compound
| Tissue Preparation | Agonist | Parameter | K_B_ (nM) | Reference |
| Rat Trachea | Acetylcholine | Contraction | 3.3 | [1] |
| Rat Right Atria | Acetylcholine | Bradycardia | 170 | [1] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Challenge | Endpoint | ED_50_ (mg/kg, p.o.) | Reference |
| Rat | Acetylcholine-induced bronchoconstriction | Inhibition | 0.58 | [2] |
Experimental Protocols
The characterization of this compound involves a combination of in vitro and in vivo pharmacological assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assays
These assays are employed to determine the binding affinity (K_i_) of this compound for different muscarinic receptor subtypes.
Objective: To determine the equilibrium dissociation constant (K_i_) of this compound for human M1, M2, and M3 muscarinic receptors.
Materials:
-
Membrane preparations from Chinese Hamster Ovary (CHO) cells stably expressing human M1, M2, or M3 receptors.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).
-
This compound (unlabeled competitor).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Scintillation cocktail.
-
Glass fiber filters.
-
96-well microplates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Incubation: In each well of a 96-well microplate, combine the cell membrane preparation, a fixed concentration of [³H]-NMS, and varying concentrations of this compound. For determination of non-specific binding, a high concentration of a non-radiolabeled antagonist (e.g., atropine) is used instead of this compound.
-
Equilibration: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-NMS). The K_i_ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its equilibrium dissociation constant.
Radioligand Binding Assay Workflow
Isolated Tissue Functional Assays
These in vitro assays assess the functional antagonist activity of this compound in a physiological context.
Objective: To determine the functional antagonist potency (K_B_) of this compound against acetylcholine-induced contractions in isolated rat trachea.
Materials:
-
Male Wistar rats.
-
Krebs-Henseleit solution.
-
Acetylcholine (ACh).
-
This compound.
-
Organ bath system with isometric force transducers.
-
Data acquisition system.
Procedure:
-
Tissue Preparation: Euthanize a rat and dissect the trachea. Prepare tracheal ring segments and mount them in organ baths containing oxygenated Krebs-Henseleit solution at 37°C.
-
Equilibration: Allow the tissues to equilibrate under a resting tension for a specified period.
-
Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for acetylcholine to establish a baseline contractile response.
-
Antagonist Incubation: Wash the tissues and incubate them with a specific concentration of this compound for a predetermined time.
-
Second Agonist Curve: In the continued presence of this compound, generate a second cumulative concentration-response curve for acetylcholine.
-
Data Analysis: The antagonist potency is determined by the degree of rightward shift of the agonist concentration-response curve in the presence of the antagonist. The K_B_ value is calculated using the Schild equation.
M3 Muscarinic Receptor Signaling Pathways
The M3 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily signals through the G_q_ family of G proteins. Activation of this pathway leads to the mobilization of intracellular calcium and the activation of protein kinase C. However, evidence also suggests the M3 receptor can couple to other G proteins and activate alternative signaling cascades.
Canonical G_q_ Signaling Pathway
Upon binding of an agonist like acetylcholine, the M3 receptor undergoes a conformational change that activates the heterotrimeric G protein G_q_. The activated Gα_q_ subunit, in turn, activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. The increased intracellular calcium and DAG synergistically activate protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response such as smooth muscle contraction.
Canonical M3 Receptor Gq Signaling
Alternative Signaling Pathways
Recent studies have indicated that the M3 receptor can also couple to other G proteins, such as G_i_ and G_s_, although to a lesser extent than G_q_.[3] Coupling to G_i_ would lead to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels, while coupling to G_s_ would have the opposite effect. Furthermore, there is evidence for G_q/11_-independent signaling through phospholipase D (PLD) activation.[4] These alternative pathways suggest a more complex and nuanced regulation of cellular responses by the M3 receptor.
Alternative M3 Receptor Signaling
Conclusion
This compound is a highly selective M3 muscarinic receptor antagonist with well-characterized in vitro and in vivo pharmacological properties. Its selectivity makes it an invaluable tool for dissecting the physiological and pathological roles of the M3 receptor. The detailed experimental protocols and an understanding of the complex signaling pathways associated with the M3 receptor, as outlined in this guide, are essential for researchers and drug development professionals working in the field of cholinergic pharmacology.
References
An In-depth Technical Guide to the Chemical Structure and Properties of J-104129
For Researchers, Scientists, and Drug Development Professionals
Abstract
J-104129 is a potent and selective antagonist of the muscarinic M3 receptor, a key target in the pathophysiology of various conditions, most notably obstructive airway diseases. This technical guide provides a comprehensive overview of the chemical structure, pharmacological properties, and relevant experimental methodologies associated with this compound. The information is intended to support further research and development efforts in the field of muscarinic receptor modulation.
Chemical Structure and Identifiers
This compound is a synthetic molecule belonging to the class of 4-acetamidopiperidine derivatives. Its chemical identity is well-defined by its systematic name, molecular formula, and various registry numbers.
| Identifier | Value |
| IUPAC Name | (αR)-α-Cyclopentyl-α-hydroxy-N-[1-(4-methyl-3-penten-1-yl)-4-piperidinyl]-Benzeneacetamide fumarate[1] |
| CAS Number | 257603-40-0 (for the fumarate salt)[1][2][3] |
| Molecular Formula | C₂₄H₃₆N₂O₂ · C₄H₄O₄[1] |
| Molecular Weight | 500.63 g/mol [1] |
| SMILES | O=C(O)/C=C/C(O)=O.CC(C)=CCCN1CCC(NC(--INVALID-LINK--(O)C3=CC=CC=C3)=O)CC1[1] |
| InChI | 1S/C24H36N2O2.C4H4O4/c1-19(2)9-8-16-26-17-14-22(15-18-26)25-23(27)24(28,21-12-6-7-13-21)20-10-4-3-5-11-20;5-3(6)1-2-4(7)8/h3-5,9-11,21-22,28H,6-8,12-18H2,1-2H3,(H,25,27);1-2H,(H,5,6)(H,7,8)/b;2-1+/t24-;/m0./s1[1] |
| Synonyms | J104129 fumarate, (2R)-2-Cyclopentyl-2-hydroxy-N-[1-(4-methyl-3-penten-1-yl)-4-piperidinyl]-2-phenylacetamide (2E)-2-butenedioate (1:1)[3] |
Pharmacological Properties
This compound is characterized by its high affinity and selectivity for the muscarinic M3 receptor over other muscarinic receptor subtypes, particularly the M2 receptor. This selectivity is crucial for its potential therapeutic applications, as M2 receptor antagonism can lead to undesirable cardiovascular side effects.
Receptor Binding Affinity
The affinity of this compound for human muscarinic receptors has been determined through radioligand binding assays. The equilibrium dissociation constants (Ki) demonstrate its potent and selective M3 antagonism.
| Receptor Subtype | Ki (nM) | Selectivity (M2/M3) |
| Human M1 | 19[2] | - |
| Human M2 | 490[2][4] | 117-fold |
| Human M3 | 4.2[2][4] | - |
In Vitro Functional Activity
Functional assays in isolated tissues confirm the M3 selective antagonist activity of this compound. The antagonist potencies (KB) were determined against acetylcholine (ACh)-induced contractions.
| Tissue Preparation | Receptor Target | KB (nM) |
| Rat Trachea | M3 | 3.3[2] |
| Rat Right Atria | M2 | 170[2] |
In Vivo Efficacy
Oral administration of this compound has been shown to effectively antagonize bronchoconstriction induced by acetylcholine in animal models, highlighting its potential as an orally active therapeutic agent.
| Animal Model | Assay | ED₅₀ (mg/kg, p.o.) |
| Rat | Acetylcholine-induced bronchoconstriction | 0.58[5] |
Pharmacokinetics and Pharmacodynamics
Detailed pharmacokinetic and pharmacodynamic data for this compound are not extensively available in the public domain. However, its oral activity suggests good absorption. The pharmacodynamic effect is characterized by a potent and selective blockade of M3 receptor-mediated responses. Further studies are required to fully elucidate the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Signaling Pathway
This compound exerts its effects by blocking the canonical signaling pathway of the muscarinic M3 receptor. This G-protein coupled receptor (GPCR) primarily signals through the Gq/11 family of G proteins.
Caption: Muscarinic M3 Receptor Signaling Pathway.
Experimental Protocols
The following sections outline the general methodologies for key experiments used to characterize this compound.
Synthesis of this compound
A diastereoselective synthesis of this compound has been developed. A key step in this synthesis involves the Michael addition of an enolate generated from a cis-chiral dioxolane to cyclopentenone, followed by hydrogenolysis of the resulting enol triflate. The mixture of cyclopentyldioxolane is then hydrolyzed with sodium hydroxide to yield the carboxylic acid precursor with high enantiomeric excess.[6] This carboxylic acid is then coupled with the appropriate piperidine derivative to yield this compound.
Muscarinic Receptor Binding Assay
The affinity of this compound for muscarinic receptor subtypes is determined using a competitive radioligand binding assay.
Caption: Experimental Workflow for Receptor Binding Assay.
Protocol:
-
Membrane Preparation: Cell membranes from cell lines stably expressing the desired human muscarinic receptor subtype (M1, M2, or M3) are prepared by homogenization and centrifugation.
-
Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine) and a range of concentrations of the unlabeled competitor, this compound. Non-specific binding is determined in the presence of a high concentration of a non-selective muscarinic antagonist (e.g., atropine).
-
Separation: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
In Vivo Bronchoconstriction Assay
The in vivo efficacy of this compound is assessed by its ability to inhibit acetylcholine-induced bronchoconstriction in anesthetized rats.
Protocol:
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized. A tracheal cannula is inserted for artificial ventilation and for the measurement of airway resistance.
-
Drug Administration: this compound or vehicle is administered orally (p.o.) at various doses.
-
Bronchoconstriction Induction: After a set period to allow for drug absorption, a bronchoconstrictor agent, such as acetylcholine or methacholine, is administered intravenously (i.v.).
-
Measurement of Airway Resistance: Changes in airway resistance are continuously monitored.
-
Data Analysis: The dose-response curve for the bronchoconstrictor is generated in the presence and absence of this compound. The ED₅₀ value, the dose of this compound that causes a 50% inhibition of the maximum bronchoconstrictor response, is then calculated.
Conclusion
This compound is a valuable research tool and a potential therapeutic candidate due to its high potency and selectivity for the muscarinic M3 receptor. The data and protocols presented in this guide provide a solid foundation for further investigation into its pharmacological profile and therapeutic utility. Future research should focus on a more detailed characterization of its pharmacokinetic properties to fully assess its drug development potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a novel muscarinic M3 receptor antagonist with high selectivity for M3 over M2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
J-104129: A Comprehensive Technical Guide to a Selective M3 Muscarinic Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of J-104129, a potent and selective antagonist of the M3 muscarinic acetylcholine receptor. This document consolidates key chemical and pharmacological data, outlines detailed experimental methodologies for its characterization, and visualizes its mechanism of action within the relevant signaling pathway.
Core Compound Data
This compound, in its fumarate salt form, is a well-characterized small molecule with the following properties:
| Property | Value | Reference |
| CAS Number | 257603-40-0 | [1][2][3][4] |
| Molecular Weight | 500.63 g/mol | [1][2][3][4] |
| Molecular Formula | C₂₄H₃₆N₂O₂ · C₄H₄O₄ | [1][4] |
Pharmacological Profile
This compound is distinguished by its high affinity and selectivity for the M3 muscarinic receptor subtype over other muscarinic receptors, particularly the M2 subtype. This selectivity is crucial for its targeted therapeutic effects, primarily as a bronchodilator for obstructive airway diseases.
Receptor Binding Affinities
The equilibrium dissociation constants (Ki) of this compound for various human muscarinic receptor subtypes are summarized below, highlighting its selectivity for the M3 receptor.
| Receptor Subtype | Ki (nM) |
| Human M1 | 19 |
| Human M2 | 490 |
| Human M3 | 4.2 |
Data sourced from Mitsuya et al., 1999.
Functional Antagonism
In functional assays, this compound demonstrates potent antagonism of acetylcholine-induced responses in tissues expressing M3 receptors.
| Assay | Parameter | Value (nM) |
| Isolated Rat Trachea | KB | 3.3 |
Data sourced from Mitsuya et al., 1999.
The in vivo efficacy of this compound has been demonstrated in animal models of bronchoconstriction.
| Animal Model | Parameter | Value (mg/kg, p.o.) |
| Acetylcholine-induced bronchoconstriction in rats | ED₅₀ | 0.58 |
Data sourced from Mitsuya et al., 1999.
Mechanism of Action: M3 Muscarinic Receptor Antagonism
This compound exerts its pharmacological effects by competitively blocking the M3 muscarinic acetylcholine receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by acetylcholine, initiates a well-defined signaling cascade.
M3 Muscarinic Receptor Signaling Pathway
The activation of the M3 receptor by acetylcholine leads to the coupling and activation of the Gq alpha subunit of the heterotrimeric G-protein. This initiates a signaling cascade that results in smooth muscle contraction. This compound prevents this cascade by occupying the acetylcholine binding site on the M3 receptor.
Experimental Protocols
The following are representative protocols for the key experiments used to characterize this compound. These are based on standard pharmacological assays and provide a framework for the evaluation of muscarinic receptor antagonists.
Radioligand Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for muscarinic receptors using a radiolabeled antagonist, such as [³H]-N-methylscopolamine ([³H]NMS).
Methodology:
-
Membrane Preparation: Cell membranes from a cell line recombinantly expressing the desired human muscarinic receptor subtype (M1, M2, or M3) are prepared by homogenization and centrifugation. The final pellet is resuspended in an appropriate buffer.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Serial dilutions of this compound or vehicle.
-
A fixed concentration of [³H]NMS (typically near its Kd value).
-
Cell membrane preparation.
-
For determination of non-specific binding, a high concentration of a non-labeled antagonist (e.g., atropine) is added to a set of wells.
-
-
Incubation: The plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: The incubation mixture is rapidly filtered through a glass fiber filter plate using a cell harvester to separate the membrane-bound radioligand from the free radioligand. The filters are washed multiple times with ice-cold assay buffer.
-
Quantification: The filter plate is dried, and a scintillation cocktail is added to each well. The radioactivity retained on the filters is counted using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of this compound that inhibits 50% of the specific binding of [³H]NMS (IC₅₀) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
Isolated Tissue Bath Assay for Functional Antagonism
This protocol details the assessment of the functional antagonist activity of this compound on acetylcholine-induced smooth muscle contraction in an isolated tissue preparation, such as rat trachea.
Methodology:
-
Tissue Preparation: A male Sprague-Dawley rat is euthanized, and the trachea is carefully dissected and cleaned of adhering connective tissue. The trachea is cut into rings.
-
Mounting: The tracheal rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂. The rings are connected to an isometric force transducer.
-
Equilibration: The tissues are allowed to equilibrate under a resting tension for at least 60 minutes, with periodic washing.
-
Experiment:
-
A cumulative concentration-response curve to acetylcholine is generated to establish a baseline contractile response.
-
The tissues are washed, and this compound is added to the bath at a fixed concentration and incubated for a predetermined period (e.g., 30-60 minutes).
-
A second cumulative concentration-response curve to acetylcholine is then generated in the presence of this compound.
-
-
Data Analysis: The antagonist's potency is determined by calculating the dose ratio (the ratio of the EC₅₀ of acetylcholine in the presence and absence of the antagonist). The Schild equation is then used to determine the KB value.
In Vivo Bronchoconstriction Assay
This protocol outlines a method to evaluate the in vivo efficacy of orally administered this compound against acetylcholine-induced bronchoconstriction in anesthetized rats.
Methodology:
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized. A cannula is inserted into the trachea for artificial ventilation and measurement of airway resistance. A catheter is placed in a jugular vein for the administration of the bronchoconstrictor.
-
Drug Administration: this compound or its vehicle is administered orally at various doses at a set time before the bronchoconstrictor challenge.
-
Bronchoconstriction Challenge: A bolus of acetylcholine is administered intravenously to induce bronchoconstriction.
-
Measurement: Airway resistance is measured continuously before and after the acetylcholine challenge.
-
Data Analysis: The peak increase in airway resistance is determined for each animal. The dose of this compound that causes a 50% inhibition of the acetylcholine-induced bronchoconstriction (ED₅₀) is calculated.
References
- 1. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lung Function Measurements in Rodents in Safety Pharmacology Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Affinities of muscarinic drugs for [3H]N-methylscopolamine (NMS) and [3H]oxotremorine (OXO) binding to a mixture of M1-M4 muscarinic receptors: use of NMS/OXO-M ratios to group compounds into potential agonist, partial agonist, and antagonist classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of J-104129: A Selective M3 Muscarinic Receptor Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
J-104129 is a potent and selective antagonist of the M3 muscarinic acetylcholine receptor.[1][2][3] This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound. It includes a summary of its binding affinity and functional activity, detailed descriptions of the probable experimental protocols used for its characterization, and a visualization of its mechanism of action within the M3 receptor signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development.
Introduction
Muscarinic acetylcholine receptors, a class of G protein-coupled receptors, are integral to the function of the parasympathetic nervous system and are found in various tissues throughout the body. The M3 subtype, in particular, is predominantly located on smooth muscle cells and glandular tissues.[4] Its activation leads to a cascade of intracellular events resulting in smooth muscle contraction and glandular secretion. Consequently, antagonists of the M3 receptor have significant therapeutic potential in the treatment of conditions characterized by smooth muscle hyperactivity, such as chronic obstructive pulmonary disease (COPD) and overactive bladder.
The development of selective M3 receptor antagonists has been a key objective in medicinal chemistry to minimize the side effects associated with non-selective muscarinic blockers. This compound emerged from a dedicated research program focused on identifying novel compounds with high affinity for the M3 receptor and pronounced selectivity over the M2 subtype, which is primarily located in the heart and whose blockade can lead to undesirable cardiovascular effects.[1][2]
Discovery and Pharmacological Profile
This compound was identified through the systematic derivatization of a series of 4-acetamidopiperidine compounds.[2] The key structural modification that conferred high M3 selectivity was the introduction of a specific hydrocarbon chain on the piperidine nitrogen.[2]
Quantitative Pharmacological Data
The pharmacological profile of this compound has been characterized through a series of in vitro and in vivo studies. The key quantitative data are summarized in the tables below.
Table 1: Muscarinic Receptor Binding Affinities of this compound
| Receptor Subtype (Human) | Ki (nM) |
| M1 | 19[1] |
| M2 | 490[1][2][3] |
| M3 | 4.2[1][2][3] |
Table 2: Functional Antagonistic Activity of this compound
| Assay | Species | Tissue/Preparation | Parameter | Value |
| Acetylcholine-induced bronchoconstriction | Rat | Trachea | KB (nM) | 3.3[1][2] |
| Acetylcholine-induced bradycardia | Rat | Right Atria | KB (nM) | 170[1] |
| Acetylcholine-induced bronchoconstriction (in vivo) | Rat | - | ED50 (mg/kg, p.o.) | 0.58[2][5] |
These data highlight the potent M3 antagonistic activity of this compound and its significant selectivity over the M2 receptor, with an approximately 120-fold difference in binding affinity.[1][2] This selectivity is further demonstrated in functional assays, where this compound is substantially more potent at inhibiting M3-mediated bronchoconstriction than M2-mediated bradycardia.[1]
Synthesis of this compound
The synthesis of this compound has been described as a diastereoselective process.[6] While the full, step-by-step protocol is detailed in the primary literature, a summary of the key synthetic strategy is provided below.
General Synthetic Approach
The synthesis of this compound, chemically named (2R)-N-[1-(4-methyl-3-pentenyl)piperidin-4-yl]-2-cyclopentyl-2-hydroxy-2-phenylacetamide, involves a multi-step sequence.[2] A key feature of the synthesis is the diastereoselective Michael addition of an enolate generated from a cis-chiral dioxolane to cyclopentenone. This is followed by hydrogenolysis of the resulting enol triflate. The mixture of cyclopentyldioxolanes is then hydrolyzed to yield the carboxylic acid intermediate with a high enantiomeric excess.[6]
Experimental Protocols
The following sections describe the likely experimental methodologies employed in the pharmacological characterization of this compound, based on standard practices in the field.
Muscarinic Receptor Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for different receptor subtypes.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells recombinantly expressing one of the human muscarinic receptor subtypes (M1, M2, or M3).
-
Incubation: The membranes are incubated with a specific radioligand (e.g., [3H]-N-methylscopolamine) and varying concentrations of the unlabeled test compound (this compound).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Isolated Tissue Functional Assay (Rat Trachea)
This assay is used to determine the functional antagonistic activity (KB) of a compound in a physiological setting.
Protocol:
-
Tissue Preparation: The trachea is isolated from a rat and cut into rings. These rings are then mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and bubbled with a mixture of 95% O2 and 5% CO2.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension.
-
Contraction: A cumulative concentration-response curve to a contractile agonist (e.g., acetylcholine) is generated.
-
Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the antagonist (this compound) for a predetermined period.
-
Second Contraction Curve: A second concentration-response curve to the agonist is generated in the presence of the antagonist.
-
Data Analysis: The Schild equation is used to calculate the pA2 value, from which the KB value is derived. This value represents the dissociation constant of the antagonist.
Mechanism of Action and Signaling Pathway
This compound acts as a competitive antagonist at the M3 muscarinic receptor. The M3 receptor is coupled to the Gq family of G proteins. Upon binding of an agonist like acetylcholine, the Gq protein is activated, which in turn activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increased intracellular Ca2+ concentration is the primary trigger for smooth muscle contraction and glandular secretion. This compound exerts its effect by binding to the M3 receptor and preventing the binding of acetylcholine, thereby inhibiting this signaling cascade.
Visualization of the M3 Receptor Signaling Pathway and the Action of this compound
Caption: M3 receptor signaling pathway and the antagonistic action of this compound.
Conclusion
This compound is a well-characterized, potent, and selective M3 muscarinic receptor antagonist. Its discovery represents a significant advancement in the development of targeted therapies for diseases involving smooth muscle and glandular hyperactivity. The data and methodologies presented in this technical guide provide a comprehensive resource for scientists and researchers working on muscarinic receptor pharmacology and the development of novel therapeutics. The high selectivity of this compound for the M3 over the M2 receptor subtype underscores its potential for a favorable safety profile, making it an important tool for both basic research and further drug development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Muscarinic Receptor Selectivity Profile of J-104129
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the muscarinic receptor selectivity profile of J-104129, a potent and selective M3 muscarinic receptor antagonist. The information presented herein is compiled from publicly available scientific literature to support research and drug development efforts.
Introduction
This compound, chemically identified as (2R)-N-[1-(4-methyl-3-pentenyl)piperidin-4-yl]-2-cyclopentyl-2-hydroxy-2-phenylacetamide, is a selective antagonist of the muscarinic M3 receptor.[1] Its development arose from research into 4-acetamidopiperidine derivatives aimed at achieving high selectivity for the M3 receptor subtype over the M2 subtype.[1] This selectivity is clinically significant, as the M3 receptor is primarily responsible for smooth muscle contraction in the bronchi and bladder, while the M2 receptor is predominantly found in the heart, where its stimulation can lead to bradycardia. Therefore, a high M3/M2 selectivity ratio is a desirable characteristic for therapeutic agents targeting obstructive airway diseases.
Quantitative Selectivity Profile
The binding affinity of this compound for human muscarinic receptor subtypes has been determined through radioligand binding assays. The available data primarily focuses on the M1, M2, and M3 subtypes. To date, specific binding affinity data for the M4 and M5 subtypes for this compound is not extensively reported in the primary literature.
Table 1: this compound Binding Affinity and Functional Antagonism
| Receptor Subtype | Ligand/Tissue Source | Parameter | Value (nM) | Selectivity Ratio (M2/M3) | Reference |
|---|---|---|---|---|---|
| Human M1 | Recombinant CHO cells | Kᵢ | 19 | - | [2] |
| Human M2 | Recombinant CHO cells | Kᵢ | 490 | - | [1] |
| Human M3 | Recombinant CHO cells | Kᵢ | 4.2 | 117 | [1] |
| Rat M3 (functional) | Isolated Rat Trachea | K₋B | 3.3 | - | [1] |
Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity. K₋B (Antagonist Equilibrium Dissociation Constant): A measure of the affinity of a competitive antagonist in a functional assay.
The data clearly demonstrates that this compound possesses a high affinity for the human M3 receptor, with approximately 120-fold greater selectivity for M3 over M2 receptors.[1]
Experimental Protocols
The characterization of this compound's selectivity profile relies on established in vitro pharmacological assays. The following sections detail the general methodologies for these key experiments.
This assay is used to determine the binding affinity (Kᵢ value) of a test compound (this compound) by measuring its ability to displace a known radiolabeled ligand from the target receptors.
Protocol Outline:
-
Membrane Preparation:
-
CHO-K1 cells stably expressing one of the human muscarinic receptor subtypes (M1, M2, or M3) are cultured and harvested.
-
The cells are homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration.
-
-
Competition Binding:
-
In a 96-well plate, the cell membranes are incubated with a fixed concentration of a non-selective muscarinic radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS).
-
Increasing concentrations of the unlabeled test compound (this compound) are added to the wells.
-
The reaction is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation and Detection:
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), which traps the membranes with the bound radioligand.
-
The filters are washed multiple times with ice-cold buffer to remove any unbound radioligand.
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The data are plotted as the percentage of specific binding of the radioligand versus the log concentration of the test compound.
-
Non-linear regression analysis is used to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d) Where [L] is the concentration of the radioligand and K₋d is its dissociation constant for the receptor.
-
This functional assay measures the potency of an antagonist (this compound) by its ability to inhibit the physiological response induced by an agonist in an isolated tissue preparation. For this compound, its antagonism of acetylcholine-induced contraction in isolated rat trachea is a key functional measure.[1]
Protocol Outline:
-
Tissue Preparation:
-
A male Sprague-Dawley rat is euthanized, and the trachea is carefully excised.
-
The trachea is cleaned of adhering connective tissue and cut into rings.
-
The rings are suspended in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C, and aerated with 95% O₂ / 5% CO₂.
-
-
Equilibration and Contraction:
-
The tissue is allowed to equilibrate under a resting tension (e.g., 1 g) for approximately 60 minutes, with periodic washes.
-
A cumulative concentration-response curve to an agonist (e.g., acetylcholine or carbachol) is generated to establish a baseline contractile response.
-
-
Antagonist Incubation:
-
The tissue is washed to return to baseline tension.
-
A fixed concentration of the antagonist (this compound) is added to the organ bath and incubated for a predetermined period (e.g., 30-60 minutes) to allow for equilibrium.
-
-
Agonist Challenge:
-
In the continued presence of the antagonist, a second cumulative concentration-response curve to the agonist is generated.
-
The process is repeated with several different concentrations of the antagonist.
-
-
Data Analysis:
-
The agonist concentration-response curves in the presence of the antagonist will be right-shifted compared to the control curve.
-
The dose ratio (the ratio of the agonist EC₅₀ in the presence of the antagonist to the EC₅₀ in the absence of the antagonist) is calculated for each antagonist concentration.
-
A Schild plot (log(dose ratio - 1) vs. log[Antagonist]) is constructed. For a competitive antagonist, the plot should be linear with a slope of 1.
-
The pA₂ value is determined from the x-intercept of the Schild plot. The K₋B value is calculated as 10⁻ᵖᴬ².
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways of muscarinic receptors and the workflows of the experimental protocols described above.
Muscarinic receptors are G-protein coupled receptors (GPCRs) that initiate distinct intracellular signaling cascades depending on their subtype.
Caption: Gq-Coupled Muscarinic Receptor Signaling Pathway (M1, M3, M5).
Caption: Gi/o-Coupled Muscarinic Receptor Signaling Pathway (M2, M4).
Caption: Workflow for a Competitive Radioligand Binding Assay.
Caption: Workflow for an Isolated Tissue Functional Assay.
References
J-104129: A Selective Muscarinic M3 Receptor Antagonist for Obstructive Airway Diseases
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
J-104129 is a potent and selective antagonist of the muscarinic M3 acetylcholine receptor, demonstrating significant potential for the treatment of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). Developed by Banyu Pharmaceutical Co., this compound has been a subject of research due to its high selectivity for the M3 receptor over the M2 receptor subtype. This selectivity is crucial as it allows for targeted bronchodilation without the cardiac side effects associated with non-selective muscarinic antagonists. This technical guide provides a comprehensive overview of the available research on this compound, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its evaluation, and visualizations of its signaling pathway and experimental workflow.
Core Mechanism of Action
This compound functions as a competitive antagonist at the muscarinic M3 receptor. In the airways, acetylcholine released from parasympathetic nerve endings binds to M3 receptors on smooth muscle cells, triggering a signaling cascade that leads to bronchoconstriction. By blocking this interaction, this compound effectively inhibits acetylcholine-induced smooth muscle contraction, resulting in bronchodilation.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound, highlighting its potency and selectivity.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Ki (nM) |
| Human Muscarinic M1 | 19 |
| Human Muscarinic M2 | 490 |
| Human Muscarinic M3 | 4.2 |
Data sourced from Mitsuya M, et al. Bioorg Med Chem. 1999 Nov;7(11):2555-67.
Table 2: In Vitro and In Vivo Efficacy of this compound
| Assay | Species | Parameter | Value |
| Isolated Trachea | Rat | KB (nM) | 3.3 |
| Isolated Atria | Rat | KB (nM) | 170 |
| Acetylcholine-induced Bronchoconstriction | Rat | ED50 (mg/kg, p.o.) | 0.58 |
Data sourced from Mitsuya M, et al. Bioorg Med Chem. 1999 Nov;7(11):2555-67.
Experimental Protocols
The following are representative protocols for the key experiments used to characterize this compound. These are based on standard pharmacological methods, as the full text of the primary research article was not available for direct citation of the detailed methodology.
Radioligand Binding Assay for Muscarinic Receptor Subtypes
Objective: To determine the binding affinity (Ki) of this compound for human muscarinic M1, M2, and M3 receptors.
Methodology:
-
Cell Culture and Membrane Preparation:
-
CHO (Chinese Hamster Ovary) cells stably expressing either the human M1, M2, or M3 muscarinic receptor are cultured under standard conditions.
-
Cells are harvested, and crude membrane preparations are obtained by homogenization and centrifugation.
-
The protein concentration of the membrane preparations is determined using a standard protein assay (e.g., Bradford assay).
-
-
Binding Assay:
-
The assay is performed in a 96-well plate format.
-
Membrane preparations (containing a specific receptor subtype) are incubated with a radiolabeled ligand (e.g., [3H]-N-methylscopolamine) and varying concentrations of this compound.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., atropine).
-
The incubation is carried out at room temperature for a defined period to reach equilibrium.
-
-
Detection and Data Analysis:
-
The reaction is terminated by rapid filtration through glass fiber filters, followed by washing to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Isolated Tissue Assay for Functional Antagonism
Objective: To determine the functional antagonist activity (KB) of this compound at M3 receptors in the rat trachea and M2 receptors in the rat atria.
Methodology:
-
Tissue Preparation:
-
Trachea (M3 activity): Male Sprague-Dawley rats are euthanized, and the trachea is excised and cut into rings. The rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O2 / 5% CO2.
-
Atria (M2 activity): The right atria are dissected and mounted in an organ bath under similar conditions.
-
-
Functional Assay:
-
The tissues are allowed to equilibrate under a resting tension.
-
Trachea: Cumulative concentration-response curves to acetylcholine are generated in the absence and presence of increasing concentrations of this compound. The contractile response is measured isometrically.
-
Atria: The spontaneous beating rate of the atria is recorded. The inhibitory effect of acetylcholine on the heart rate is measured in the absence and presence of increasing concentrations of this compound.
-
-
Data Analysis:
-
The pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist concentration-response curve, is determined using a Schild plot analysis.
-
The KB value is calculated from the pA2 value.
-
In Vivo Model of Acetylcholine-Induced Bronchoconstriction
Objective: To determine the in vivo efficacy (ED50) of orally administered this compound in antagonizing acetylcholine-induced bronchoconstriction in anesthetized rats.
Methodology:
-
Animal Preparation:
-
Male Sprague-Dawley rats are anesthetized (e.g., with urethane).
-
The trachea is cannulated for artificial ventilation, and a jugular vein is cannulated for drug administration.
-
A pressure transducer is connected to the tracheal cannula to measure changes in airway resistance.
-
-
Experimental Procedure:
-
A stable baseline of airway resistance is established.
-
Different groups of rats are administered this compound orally at various doses.
-
After a set time for drug absorption, a bolus injection of acetylcholine is administered intravenously to induce bronchoconstriction.
-
The increase in airway resistance is recorded.
-
-
Data Analysis:
-
The percentage inhibition of the acetylcholine-induced bronchoconstriction by this compound at each dose is calculated.
-
The ED50 value, the dose of this compound that causes a 50% inhibition of the bronchoconstrictor response, is determined by regression analysis.
-
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, created using Graphviz, illustrate the key signaling pathway and a typical experimental workflow for the evaluation of this compound.
Caption: M3 Receptor Signaling Pathway and this compound Action.
Caption: Preclinical Evaluation Workflow for this compound.
Conclusion
This compound is a highly selective muscarinic M3 receptor antagonist with potent bronchodilatory effects demonstrated in preclinical models. Its high selectivity for M3 over M2 receptors suggests a favorable safety profile with a reduced risk of cardiac side effects. The data presented in this guide underscore the potential of this compound as a therapeutic agent for respiratory diseases characterized by bronchoconstriction. Further research and clinical development would be necessary to fully elucidate its therapeutic utility in human patients. This technical guide provides a foundational understanding for researchers and drug development professionals interested in the pharmacology and potential applications of this compound.
The Central Role of M3 Muscarinic Receptors in Smooth Muscle Contraction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the M3 muscarinic acetylcholine receptor's pivotal function in mediating smooth muscle contraction. We will explore the intricate signaling pathways, present key quantitative pharmacological data, and detail the experimental protocols used to elucidate these mechanisms.
Introduction: The M3 Receptor in Cholinergic Signaling
The M3 muscarinic acetylcholine receptor (M3R) is a G protein-coupled receptor (GPCR) that plays a crucial role in the parasympathetic nervous system.[1][2][3] Activated by the neurotransmitter acetylcholine (ACh), the M3R is the primary subtype responsible for eliciting contraction in most smooth muscles, including those in the gastrointestinal tract, urinary bladder, and airways.[3][4][5][6] While smooth muscle tissues often co-express M2 and M3 receptors, with the M2 subtype typically being more abundant (often in an 80% M2 to 20% M3 ratio), it is the M3 receptor that directly initiates the contractile response.[7][8][9][10] Understanding the M3R's mechanism of action is fundamental for developing therapeutic agents targeting conditions such as overactive bladder (OAB), chronic obstructive pulmonary disease (COPD), and gastrointestinal motility disorders.[2][3]
The M3 Receptor Signaling Cascade
The contractile signal initiated by the M3 receptor is transduced through a well-defined intracellular cascade involving G proteins, second messengers, and effector enzymes. The process can be divided into two main components: the calcium-dependent pathway and the calcium sensitization pathway.
2.1 Calcium-Dependent Pathway
Upon agonist binding, the M3 receptor couples to heterotrimeric G proteins of the Gq/11 family.[1][11][12][13][14] This activation initiates a canonical signaling pathway:
-
Gq/11 Activation: The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C (PLC).[2][5][15][16]
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][5][16][17]
-
Intracellular Calcium Release: IP3, being water-soluble, diffuses through the cytosol and binds to IP3 receptors (IP3R) on the membrane of the sarcoplasmic reticulum (SR).[16][17][18] This binding opens the IP3R calcium channels, leading to a rapid release of stored Ca2+ into the cytoplasm and a sharp increase in intracellular calcium concentration ([Ca2+]i).[2][16][18]
-
Activation of Contractile Machinery: The elevated [Ca2+]i is the primary trigger for contraction. Calcium ions bind to the protein calmodulin (CaM). The resulting Ca2+-CaM complex activates myosin light chain kinase (MLCK).[17][19]
-
Myosin Phosphorylation and Contraction: Activated MLCK phosphorylates the regulatory light chain of myosin II (MLC20).[12][19][20] This phosphorylation increases the ATPase activity of myosin, enabling it to bind to actin filaments and initiate cross-bridge cycling, which results in smooth muscle contraction.[19]
2.2 Calcium Sensitization Pathways
In addition to increasing intracellular calcium, M3 receptor activation enhances the sensitivity of the contractile apparatus to Ca2+.[7][21] This means that more force is generated at a given level of intracellular calcium. This phenomenon is primarily mediated by the inhibition of myosin light chain phosphatase (MLCP), the enzyme that dephosphorylates myosin and promotes relaxation. Two key pathways contribute to this sensitization:
-
RhoA/Rho-kinase (ROCK) Pathway: The Gq/11 protein can also activate the small GTPase RhoA. RhoA, in turn, activates Rho-kinase (ROCK). ROCK phosphorylates the myosin-binding subunit (MYPT1) of MLCP, which inhibits the phosphatase's activity.[12] This shifts the balance towards the phosphorylated, active state of myosin, sensitizing the muscle to Ca2+ and augmenting contraction.[12][22]
-
Protein Kinase C (PKC) Pathway: The second messenger DAG, which remains in the plasma membrane, activates Protein Kinase C (PKC).[12][16][17] Activated PKC can phosphorylate a 17 kDa protein called CPI-17. Phosphorylated CPI-17 is a potent inhibitor of MLCP.[17] Like the ROCK pathway, this leads to increased myosin light chain phosphorylation and enhanced contraction.[17][22]
Studies using M3 receptor knockout mice have confirmed that Ca2+ sensitization in intestinal smooth muscle is mediated by the M3 receptor coupled to Gq/11 proteins, with no significant involvement from the M2 subtype.[21][23]
Quantitative Pharmacology of M3 Receptors in Smooth Muscle
The interaction of ligands with M3 receptors can be quantified using various pharmacological parameters. This data is crucial for drug development, enabling the comparison of compound potency and efficacy.
Table 1: M3 Receptor Antagonist Affinities (pKd / pA2) in Smooth Muscle
| Antagonist | Tissue / Preparation | pKd / pA2 Value | Reference |
| 4-DAMP | Mouse Ileum (M2-KO) | 8.8 | [5] |
| Atropine | Human Forearm Vasculature | 8.03 ± 0.03 | [24] |
| Pirenzepine (M1-selective) | Human Forearm Vasculature | 6.71 ± 0.08 | [24] |
| Methoctramine (M2-selective) | Mouse Ileum (M3-KO) | 7.4 | [5] |
| AF-DX 116 (M2-selective) | Human Forearm Vasculature | 5.32 ± 0.05 | [24] |
pKd: negative logarithm of the dissociation constant. pA2: negative logarithm of the antagonist concentration that requires a 2-fold increase in agonist concentration to produce the same response.
Table 2: Muscarinic Agonist Potencies (pEC50) and Efficacy (Emax) in Smooth Muscle
| Agonist | Tissue / Preparation | pEC50 / EC50 | Emax (% of Control) | Reference | | :--- | :--- | :--- | :--- | | Carbachol | Mouse Ileum (Wild-Type) | - | 100 |[5] | | Carbachol | Mouse Ileum (M3-KO) | - | ~50% of WT |[11] | | Methacholine | Human Forearm Vasculature | 52 nmol/L (EC50) | - |[24] | | Acetylcholine | Human Forearm Vasculature | 537 nmol/L (EC50) | - |[24] | | Carbachol | Guinea Pig Ileum (Icat activation) | 7.5 ± 1.6 μM (EC50) | 1028.6 ± 123.1 pA |[25] | | Acetylcholine | Guinea Pig Ileum (Icat activation) | ~1.7-2.1 μM (EC50) | - |[25] |
pEC50: negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Emax: maximum effect produced by the drug.
Key Experimental Protocols
The function of M3 receptors in smooth muscle is primarily investigated using in vitro and cellular techniques.
4.1 Isolated Tissue Bath (Organ Bath) Assay
This is the gold-standard method for studying smooth muscle contractility in response to pharmacological agents.[26][27] It allows for the measurement of isometric contraction of an intact tissue strip.
Methodology:
-
Tissue Dissection: A smooth muscle-containing organ (e.g., guinea pig ileum, rat bladder) is humanely excised from an animal. The tissue is immediately placed in cold, oxygenated physiological salt solution (e.g., Krebs solution).[27]
-
Strip Preparation: The smooth muscle layer is carefully dissected and cut into longitudinal or circular strips of a standardized size (e.g., 2 mm x 8 mm).[26][27]
-
Mounting: Each strip is mounted in a temperature-controlled (typically 37°C) tissue bath chamber filled with physiological solution.[28][29] The solution is continuously aerated with a gas mixture (e.g., 95% O2, 5% CO2) to maintain viability and pH.[27] One end of the strip is attached to a fixed hook, and the other is connected to an isometric force transducer.[26][27]
-
Equilibration and Viability Check: The tissue is allowed to equilibrate under a small resting tension (e.g., 1 gram) for a period (e.g., 60-120 minutes), with regular washes.[26] Tissue viability is confirmed by eliciting a contraction with a high concentration of potassium chloride (KCl), which causes depolarization-induced contraction.[26]
-
Pharmacological Testing:
-
Agonist Concentration-Response Curves: Agonists are added cumulatively to the bath in increasing concentrations. The contractile response (force) is recorded after it reaches a plateau at each concentration.
-
Antagonist Studies (Schild Analysis): To characterize the receptor subtype, tissues are pre-incubated with a specific antagonist for a set time (e.g., 10-20 minutes) before generating the agonist concentration-response curve.[30] The rightward shift of the curve caused by the antagonist is used to calculate its affinity (pA2 value).
-
4.2 Calcium Imaging
This technique allows for the direct measurement of changes in intracellular Ca2+ concentration in isolated smooth muscle cells or cultured strips.
Methodology:
-
Cell/Tissue Preparation: Smooth muscle cells are enzymatically dissociated from tissue, or cultured smooth muscle strips are prepared.
-
Dye Loading: The cells or tissues are incubated with a fluorescent Ca2+ indicator dye, such as Fluo-4 AM.[31] The AM ester allows the dye to cross the cell membrane, where intracellular esterases cleave it, trapping the fluorescent indicator in the cytosol.
-
Stimulation and Imaging: The preparation is placed on a microscope stage. A baseline fluorescence is recorded. An M3 agonist is then applied, and the change in fluorescence intensity is measured over time using fluorescence microscopy.
-
Data Analysis: The increase in fluorescence intensity directly correlates with the rise in intracellular Ca2+, providing a real-time measurement of the IP3-mediated Ca2+ release.[31]
Conclusion
The M3 muscarinic receptor is the linchpin of cholinergic-mediated smooth muscle contraction. Its activation triggers a dual-pronged mechanism involving a significant increase in intracellular calcium and a simultaneous sensitization of the contractile proteins to this calcium. The Gq/11-PLC-IP3 pathway drives the former, while the Gq/11-RhoA/ROCK and DAG-PKC pathways mediate the latter. A thorough understanding of these signaling cascades, supported by robust quantitative data from well-defined experimental protocols, is essential for the rational design and development of novel therapeutics aimed at modulating smooth muscle function in a variety of disease states.
References
- 1. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
- 2. What are M3 receptor modulators and how do they work? [synapse.patsnap.com]
- 3. What are M3 receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. M2 and M3 muscarinic receptor-mediated contractions in longitudinal smooth muscle of the ileum studied with receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functions of Muscarinic Receptor Subtypes in Gastrointestinal Smooth Muscle: A Review of Studies with Receptor-Knockout Mice [mdpi.com]
- 8. Subtypes of the muscarinic receptor in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Muscarinic acetylcholine receptor subtypes in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Contractile role of M2 and M3 muscarinic receptors in gastrointestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Direct involvement of G protein alpha(q/11) subunit in regulation of muscarinic receptor-mediated sAPPalpha release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. youtube.com [youtube.com]
- 16. Video: IP3/DAG Signaling Pathway [jove.com]
- 17. Diacylglycerol Kinase Puts the Brakes on Airway Smooth Muscle Contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. IP3 receptors regulate vascular smooth muscle contractility and hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Physiology, Smooth Muscle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Regulation of smooth muscle excitation and contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 21. jstage.jst.go.jp [jstage.jst.go.jp]
- 22. Functional role of muscarinic receptor subtypes in calcium sensitization and their contribution to rho-kinase and protein kinase C pathways in contraction of human detrusor smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Muscarinic receptor subtypes mediating Ca2+ sensitization of intestinal smooth muscle contraction: studies with receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. In vivo characterization of vasodilating muscarinic-receptor subtypes in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Muscarinic agonist potencies at three different effector systems linked to the M2 or M3 receptor in longitudinal smooth muscle of guinea-pig small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Video: Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology [jove.com]
- 27. researchgate.net [researchgate.net]
- 28. youtube.com [youtube.com]
- 29. youtube.com [youtube.com]
- 30. Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Smooth Muscle Strips for Intestinal Tissue Engineering | PLOS One [journals.plos.org]
J-104129: A Potent and Selective M3 Muscarinic Receptor Antagonist for Preclinical Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of J-104129, a selective antagonist of the M3 muscarinic acetylcholine receptor. This compound serves as a critical pharmacological tool for investigating M3 receptor function in various physiological and pathological processes. Its high selectivity, particularly over the M2 receptor subtype, makes it an invaluable asset for elucidating the specific roles of M3 receptors in systems where multiple muscarinic receptor subtypes are co-expressed. This document details its binding affinity, functional activity, and provides standardized protocols for its use in in vitro and in vivo experimental settings.
Core Compound Profile
This compound, chemically known as (2R)-N-[1-(4-methyl-3-pentenyl)piperidin-4-yl]-2-cyclopentyl-2-hydroxy-2-phenylacetamide, is a potent and orally active antagonist of the M3 muscarinic receptor.[1] Its development was a significant step forward in distinguishing the physiological effects of M3 receptor modulation from those of the closely related M2 subtype. This selectivity is crucial for studies focused on smooth muscle contraction, glandular secretion, and other M3-mediated pathways, without the confounding effects of cardiac M2 receptor blockade.
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters that define the pharmacological profile of this compound.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Ligand | Kᵢ (nM) | Species | Source |
| Human M3 | This compound | 4.2 | Human | [1][2][3][4] |
| Human M2 | This compound | 490 | Human | [1][4] |
| Human M1 | This compound | 19 | Human | [3][5] |
Table 2: Functional Antagonist Activity of this compound
| Assay | Agonist | Parameter | Value | Species/Tissue | Source |
| Isolated Trachea | Acetylcholine | KB (nM) | 3.3 | Rat | [1][3] |
| Isolated Right Atria | Acetylcholine | KB (nM) | 170 | Rat | [3][5] |
| In Vivo Bronchoconstriction | Acetylcholine | ED₅₀ (mg/kg, p.o.) | 0.58 | Rat | [1][2] |
Signaling Pathways and Experimental Logic
To visually represent the mechanisms and experimental approaches related to this compound, the following diagrams are provided.
Detailed Experimental Protocols
The following protocols are representative methodologies for characterizing the antagonist properties of this compound at M3 receptors. These are based on standard pharmacological procedures; specific parameters may require optimization for individual laboratory conditions.
Protocol 1: Radioligand Binding Assay (Competitive Inhibition)
This protocol is designed to determine the binding affinity (Kᵢ) of this compound for muscarinic receptor subtypes.
1. Materials:
- Membrane preparations from cells stably expressing human M1, M2, or M3 receptors.
- Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or other suitable muscarinic antagonist radioligand.
- This compound stock solution (e.g., 10 mM in DMSO).
- Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
- Non-specific binding control: Atropine (1 µM final concentration).
- 96-well microplates.
- Glass fiber filters (e.g., Whatman GF/B or GF/C).
- Scintillation cocktail and liquid scintillation counter.
- Cell harvester.
2. Procedure:
- Prepare serial dilutions of this compound in Binding Buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.
- In a 96-well plate, combine in the following order:
- 50 µL of Binding Buffer (for total binding) or 1 µM Atropine (for non-specific binding) or this compound dilution.
- 50 µL of radioligand ([³H]-NMS) at a final concentration close to its Kd (e.g., 0.5-1 nM).
- 100 µL of the cell membrane preparation (protein concentration typically 20-50 µ g/well ).
- Incubate the plate at room temperature (or 37°C) for 60-90 minutes to reach equilibrium.
- Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
- Wash the filters rapidly 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.
- Dry the filters, place them in scintillation vials with scintillation cocktail.
- Quantify the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
3. Data Analysis:
- Calculate specific binding by subtracting the non-specific binding (CPM in the presence of atropine) from the total binding (CPM in the absence of competitor).
- Plot the percentage of specific binding against the logarithm of the this compound concentration.
- Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis (sigmoidal dose-response curve).
- Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Isolated Rat Trachea Functional Assay
This ex vivo protocol assesses the functional antagonism of this compound on acetylcholine-induced smooth muscle contraction.
1. Materials:
- Male Sprague-Dawley rats (200-300 g).
- Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1), gassed with 95% O₂ / 5% CO₂.
- Acetylcholine (ACh) stock solution.
- This compound stock solution.
- Isolated organ bath system with isometric force transducers.
- Data acquisition system.
2. Procedure:
- Humanely euthanize a rat and excise the trachea.
- Clean the trachea of adhering connective tissue and cut it into rings, 2-3 cartilages wide.
- Suspend the tracheal rings in organ baths containing Krebs-Henseleit solution at 37°C, continuously bubbled with 95% O₂ / 5% CO₂.
- Apply an initial resting tension of 1.0-1.5 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15-20 minutes.
- Obtain a cumulative concentration-response curve for ACh (e.g., 10⁻⁹ M to 10⁻³ M) to establish a baseline contractile response.
- Wash the tissue thoroughly to return to baseline tension.
- Incubate the tracheal rings with a single concentration of this compound (or vehicle control) for 30-60 minutes.
- Repeat the cumulative ACh concentration-response curve in the presence of this compound.
- Repeat steps 6-8 with different concentrations of this compound.
3. Data Analysis:
- Measure the peak contractile force at each ACh concentration.
- Plot the contractile response (as a percentage of the maximum response to ACh alone) against the logarithm of the ACh concentration for each this compound concentration.
- The rightward shift of the ACh concentration-response curve in the presence of this compound indicates competitive antagonism.
- Calculate the dose ratio (DR), which is the ratio of the EC₅₀ of ACh in the presence of this compound to the EC₅₀ of ACh in its absence.
- Construct a Schild plot by plotting log(DR-1) against the log molar concentration of this compound.
- The x-intercept of the Schild plot provides the pA₂ value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response. The KB can be calculated as 10-pA₂. A slope not significantly different from 1 is indicative of competitive antagonism.
Protocol 3: In Vivo Bronchoconstriction Assay in Anesthetized Rats
This protocol evaluates the ability of orally administered this compound to inhibit bronchoconstriction induced by an intravenous cholinergic agonist.
1. Materials:
- Male Sprague-Dawley rats.
- Anesthetic (e.g., pentobarbital sodium or urethane).
- Tracheal cannula and ventilator.
- Femoral vein and artery catheters.
- Pressure transducer to measure airway resistance or a system to measure bronchoconstriction (e.g., Konzett-Rössler method).
- Acetylcholine (ACh) or other muscarinic agonist for intravenous injection.
- This compound for oral administration (p.o.).
- Saline and vehicle for this compound.
2. Procedure:
- Administer this compound or its vehicle orally to different groups of rats at various doses (e.g., 0.1 - 10 mg/kg).
- After a set time for drug absorption (e.g., 60 minutes), anesthetize the rats.
- Perform a tracheostomy and connect the animal to a ventilator.
- Insert catheters into the femoral vein (for drug/agonist administration) and artery (for blood pressure monitoring, optional).
- Allow the animal's physiological parameters to stabilize.
- Administer a bolus intravenous injection of ACh at a dose predetermined to cause a submaximal but consistent bronchoconstrictor response.
- Record the increase in airway resistance or the change in ventilation overflow.
- Repeat the ACh challenge at regular intervals to assess the duration of action of this compound.
3. Data Analysis:
- Quantify the peak bronchoconstrictor response to the ACh challenge.
- Calculate the percentage inhibition of the ACh-induced bronchoconstriction for each dose of this compound compared to the vehicle-treated group.
- Plot the percentage inhibition against the dose of this compound.
- Calculate the ED₅₀, the dose of this compound that produces 50% inhibition of the maximal bronchoconstrictor response, using non-linear regression.
Conclusion
This compound is a well-characterized and highly valuable pharmacological tool for the study of M3 muscarinic receptor function. Its demonstrated high affinity for the M3 receptor and, more importantly, its significant selectivity over the M2 receptor, allow for precise dissection of M3-mediated physiological effects both in vitro and in vivo. The data and protocols presented in this guide offer a robust framework for researchers to effectively utilize this compound in their investigations into areas such as respiratory diseases, bladder control, and other conditions where M3 receptor signaling is a key component.
References
Methodological & Application
J-104129 experimental protocol for in vitro studies
Application Notes and Protocols for J-104129
Introduction
This compound is a potent and highly selective antagonist of the muscarinic M3 receptor.[1][2] Its selectivity profile, particularly its significantly lower affinity for the M2 receptor subtype, makes it a valuable research tool for investigating the physiological and pathological roles of M3 receptors. These application notes provide detailed protocols for in vitro studies using this compound to characterize its interaction with muscarinic receptors and to investigate its functional effects in cell-based and isolated tissue systems.
Data Presentation
Table 1: Binding Affinity of this compound for Human Muscarinic Receptor Subtypes
| Receptor Subtype | Ki (nM) |
| Human M1 | 19 |
| Human M2 | 490 |
| Human M3 | 4.2 |
This data demonstrates the high affinity of this compound for the human M3 receptor and its approximately 120-fold selectivity over the M2 receptor.[1][2]
Table 2: Functional Antagonist Activity of this compound
| Preparation | Receptor Target | Agonist | Measured Parameter | KB (nM) | ED50 (mg/kg) |
| Isolated Rat Trachea | M3 | Acetylcholine | Bronchoconstriction | 3.3 | - |
| Rat Right Atria | M2 | Acetylcholine | Bradycardia | 170 | - |
| Anesthetized Rats | M3 | Acetylcholine | Bronchoconstriction | - | 0.58 (oral) |
This data illustrates the potent functional antagonism of M3 receptors in isolated tissues and in vivo, with significantly lower potency at M2 receptors, highlighting its bronchial selectivity.[1][2]
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptor Affinity
This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for muscarinic receptor subtypes (M1, M2, M3) expressed in CHO (Chinese Hamster Ovary) cell membranes.
Materials:
-
CHO cell membranes expressing human M1, M2, or M3 receptors
-
[3H]-N-methylscopolamine ([3H]-NMS) as the radioligand
-
This compound
-
Atropine (as a non-selective muscarinic antagonist for determining non-specific binding)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4
-
Scintillation fluid
-
96-well filter plates (e.g., GF/B)
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution series of this compound in assay buffer to achieve a range of final concentrations for the competition assay.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay Buffer
-
This compound at various concentrations (or vehicle for total binding, or atropine for non-specific binding).
-
A fixed concentration of [3H]-NMS (typically at a concentration close to its Kd).
-
Cell membranes expressing the target muscarinic receptor subtype.
-
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach binding equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Allow the filters to dry, then add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding (counts in the presence of atropine) from total binding (counts in the absence of a competitor).
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining the binding affinity (Ki) of this compound.
In Vitro Functional Assay in Isolated Rat Trachea
This protocol outlines a method to assess the functional antagonist activity of this compound on acetylcholine-induced smooth muscle contraction in isolated rat trachea, a classic model for M3 receptor function.
Materials:
-
Sprague-Dawley rats
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1), gassed with 95% O2 / 5% CO2.
-
Acetylcholine (ACh)
-
This compound
-
Organ bath system with isometric force transducers
Procedure:
-
Tissue Preparation:
-
Humanely euthanize a rat and excise the trachea.
-
Clean the trachea of adhering connective tissue and cut it into rings.
-
Suspend the tracheal rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
-
Equilibration: Allow the tissues to equilibrate under a resting tension for a specified period (e.g., 60 minutes), with periodic washing.
-
Agonist Concentration-Response Curve (Control):
-
Generate a cumulative concentration-response curve for acetylcholine (ACh) by adding increasing concentrations of ACh to the organ bath and recording the contractile response.
-
-
Antagonist Incubation:
-
Wash the tissues to return to baseline.
-
Incubate the tracheal rings with a fixed concentration of this compound (or vehicle for control) for a predetermined time (e.g., 30-60 minutes).
-
-
Agonist Concentration-Response Curve (in the presence of Antagonist):
-
In the continued presence of this compound, repeat the cumulative concentration-response curve for ACh.
-
-
Data Analysis:
-
Plot the contractile response as a percentage of the maximum response to ACh against the logarithm of the ACh concentration for both the control and this compound-treated tissues.
-
The dose-response curve for ACh in the presence of this compound should be right-shifted.
-
Calculate the dose ratio (the ratio of the EC50 of ACh in the presence of this compound to the EC50 of ACh in its absence).
-
Construct a Schild plot (log(dose ratio - 1) vs. log[this compound]) to determine the pA2 value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to elicit the original response. The KB can be derived from the pA2 value.
-
Signaling Pathway of M3 Receptor and its Antagonism by this compound
Caption: M3 receptor signaling cascade and its inhibition by this compound.
General Considerations
-
Solubility: this compound fumarate is soluble in aqueous solutions. Prepare stock solutions and dilute them in the appropriate assay buffer.
-
Stability: Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Controls: Always include appropriate vehicle controls in all experiments. For antagonist studies, a positive control antagonist (e.g., atropine) can be useful.
-
Cell Lines: The choice of cell line for expression studies should be based on low endogenous muscarinic receptor expression to minimize background signal. CHO and HEK293 cells are commonly used.
These protocols provide a framework for the in vitro characterization of this compound. Specific parameters such as incubation times, cell densities, and reagent concentrations may need to be optimized for individual experimental systems.
References
Application Notes and Protocols for J-104129 in Isolated Organ Bath Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
J-104129 is a potent and highly selective antagonist of the muscarinic M3 receptor. Its significant selectivity for M3 over M2 receptors makes it a valuable pharmacological tool for investigating the role of M3 receptors in various physiological processes, particularly in smooth muscle contraction.[1] Isolated organ bath experiments are classical and essential in vitro assays in pharmacology to characterize the effects of compounds on tissue contractility. These application notes provide detailed protocols for utilizing this compound in isolated organ bath experiments with various smooth muscle preparations, including tracheal, vascular, gastrointestinal, and urinary bladder tissues.
Mechanism of Action
This compound acts as a competitive antagonist at the muscarinic M3 receptor. In smooth muscle, activation of M3 receptors by acetylcholine (ACh) or other muscarinic agonists initiates a signaling cascade that leads to contraction. This pathway involves the Gq/11 protein, activation of phospholipase C (PLC), and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ leads to the activation of myosin light chain kinase (MLCK), phosphorylation of myosin light chains, and ultimately, smooth muscle contraction. This compound, by blocking the M3 receptor, prevents these downstream events, leading to smooth muscle relaxation or inhibition of agonist-induced contraction.
Signaling Pathway of Muscarinic M3 Receptor in Smooth Muscle
Caption: Muscarinic M3 receptor signaling pathway in smooth muscle leading to contraction.
Data Presentation
The following tables summarize the known quantitative data for this compound.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Species | Kᵢ (nM) | Reference |
| Muscarinic M₁ | Human | 19 | [1] |
| Muscarinic M₂ | Human | 490 | [1] |
| Muscarinic M₃ | Human | 4.2 | [1] |
Table 2: Antagonist Potency of this compound in Isolated Tissues
| Tissue Preparation | Species | Agonist | Kₑ (nM) | pA₂ Value | Reference |
| Trachea | Rat | Acetylcholine | 3.3 | - | [1] |
| Aortic Ring | Rat | Acetylcholine | Data not available | Data not available | |
| Urinary Bladder | Rat | Acetylcholine | Data not available | Data not available | |
| Ileum | Guinea Pig | Acetylcholine | Data not available | Data not available |
Experimental Protocols
Preparation of this compound Stock Solution
It is recommended to prepare a high-concentration stock solution of this compound fumarate in a suitable solvent, which can then be serially diluted in the physiological salt solution used for the experiment.
-
Solvent: Dimethyl sulfoxide (DMSO) or Ethanol.
-
Stock Concentration: 10 mM.
-
Calculation for 10 mM Stock (MW = 500.63 g/mol ):
-
Weigh 5.01 mg of this compound fumarate.
-
Dissolve in 1 mL of DMSO or Ethanol.
-
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
General Isolated Organ Bath Protocol
This protocol can be adapted for various tissues such as tracheal rings, aortic rings, bladder strips, or ileum segments.
Materials:
-
Isolated organ bath system with tissue holders, force-displacement transducers, and data acquisition software.
-
Water bath with temperature control.
-
Aerator with a gas mixture of 95% O₂ and 5% CO₂.
-
Physiological Salt Solution (PSS) - composition varies by tissue (see Table 3).
-
This compound stock solution.
-
Muscarinic agonist (e.g., Acetylcholine, Carbachol).
-
Standard laboratory dissection tools.
Table 3: Composition of Physiological Salt Solutions (mM)
| Component | Krebs-Henseleit Solution (Aorta, Trachea) | Tyrode's Solution (Ileum) |
| NaCl | 118.4 | 137 |
| KCl | 4.7 | 2.7 |
| CaCl₂ | 2.5 | 1.8 |
| MgSO₄·7H₂O | 1.2 | 1.0 |
| KH₂PO₄ | 1.2 | 0.4 |
| NaHCO₃ | 25.0 | 11.9 |
| Glucose | 11.1 | 5.6 |
Experimental Workflow:
Caption: General workflow for an isolated organ bath experiment with this compound.
Procedure:
-
Tissue Preparation:
-
Euthanize the animal according to approved ethical protocols.
-
Carefully dissect the desired organ (e.g., thoracic aorta, trachea, urinary bladder, or ileum) and place it in cold, aerated PSS.
-
Clean the tissue of adherent connective and fatty tissues.
-
Prepare tissue segments of appropriate size (e.g., 2-4 mm rings for aorta and trachea, 1-2 cm longitudinal strips for bladder and ileum).
-
-
Mounting the Tissue:
-
Mount the tissue segment in the organ bath chamber containing PSS maintained at 37°C and continuously aerated with 95% O₂ / 5% CO₂.
-
Attach one end of the tissue to a fixed holder and the other to a force-displacement transducer.
-
Apply an optimal resting tension to the tissue (this needs to be determined empirically for each tissue type, e.g., 1-2 g for rat aorta).
-
-
Equilibration:
-
Allow the tissue to equilibrate for at least 60-90 minutes, with PSS changes every 15-20 minutes.
-
-
Viability Test:
-
Induce a contraction with a high concentration of KCl (e.g., 60-80 mM) to check for tissue viability and to obtain a reference maximum contraction.
-
Wash the tissue thoroughly with PSS and allow it to return to the baseline resting tension.
-
-
Antagonist Incubation:
-
Add the desired concentration of this compound or vehicle (e.g., DMSO at a final concentration of <0.1%) to the organ bath.
-
Incubate the tissue with the antagonist for a predetermined period (e.g., 20-30 minutes) to allow for receptor binding to reach equilibrium.
-
-
Agonist Concentration-Response Curve:
-
Generate a cumulative concentration-response curve for a muscarinic agonist (e.g., acetylcholine or carbachol) by adding increasing concentrations of the agonist to the bath without washing out the previous concentration.
-
Record the contractile response until a maximal response is achieved.
-
-
Data Analysis:
-
Construct concentration-response curves for the agonist in the absence and presence of different concentrations of this compound.
-
Perform a Schild analysis by plotting the log (dose ratio - 1) against the log of the molar concentration of this compound. The x-intercept of the linear regression will give the pA₂ value, which is the negative logarithm of the antagonist concentration that produces a 2-fold rightward shift in the agonist's concentration-response curve. A slope not significantly different from unity is indicative of competitive antagonism.
-
Conclusion
This compound is a valuable research tool for elucidating the role of muscarinic M3 receptors in smooth muscle physiology and pathophysiology. The provided protocols offer a framework for conducting isolated organ bath experiments to characterize the antagonist properties of this compound in various tissues. Adherence to proper experimental technique and data analysis will ensure the generation of reliable and reproducible results.
References
Application Notes and Protocols: Preparation of J-104129 Fumarate Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation of stock solutions of J-104129 fumarate, a potent and selective M3 muscarinic receptor antagonist. Accurate preparation of stock solutions is critical for ensuring the reliability and reproducibility of experimental results.
Chemical Properties
This compound fumarate has a molecular weight of 500.63 g/mol . It is essential to consider the batch-specific molecular weight, which may vary due to hydration, as this will affect the solvent volumes required for precise concentrations.
Data Presentation
The following table summarizes the solubility of this compound fumarate in common laboratory solvents.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 50.06 | 100 |
| Ethanol | 25.03 | 50 |
Table 1: Solubility of this compound fumarate. Data is based on a molecular weight of 500.63 g/mol .
The table below provides a quick reference for preparing stock solutions of various concentrations.
| Desired Concentration | Mass of this compound Fumarate | Volume of Solvent |
| 1 mM | 1 mg | 2.00 mL |
| 5 mM | 1 mg | 0.40 mL |
| 10 mM | 1 mg | 0.20 mL |
| 1 mM | 5 mg | 9.99 mL |
| 5 mM | 5 mg | 2.00 mL |
| 10 mM | 5 mg | 1.00 mL |
Table 2: Solvent volumes required to prepare stock solutions from a given mass of this compound fumarate. Calculations are based on a molecular weight of 500.63 g/mol .
Experimental Protocols
Materials
-
This compound fumarate powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethanol, absolute
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Analytical balance
Protocol for Preparing a 10 mM DMSO Stock Solution
-
Weighing the Compound: Accurately weigh out a specific mass of this compound fumarate using an analytical balance. For example, weigh 1 mg of the compound.
-
Solvent Addition: Add the appropriate volume of DMSO to the vial containing the this compound fumarate. To prepare a 10 mM stock solution from 1 mg of the compound, add 0.20 mL of DMSO.
-
Dissolution: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not to exceed 40°C) may assist in dissolution, but ensure the vial is securely capped to prevent solvent evaporation.
-
Storage: Store the stock solution at +4°C for short-term use. For long-term storage, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol for Preparing a 10 mM Ethanol Stock Solution
-
Weighing the Compound: Accurately weigh out a specific mass of this compound fumarate. For example, weigh 1 mg.
-
Solvent Addition: Add the calculated volume of absolute ethanol to the vial. To prepare a 10 mM stock solution from 1 mg of the compound, add 0.20 mL of ethanol.
-
Dissolution: Securely cap the vial and vortex until the solid is fully dissolved.
-
Storage: Store the resulting stock solution at +4°C for short-term storage. For extended storage, aliquot and freeze at -20°C or -80°C.
Note on Aqueous Solutions: The solubility of many organic compounds, including fumarate salts, is limited in aqueous buffers.[1] If aqueous working solutions are required, it is advisable to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer of choice.[1] Be aware that storing aqueous solutions for extended periods is not recommended as it may affect compound stability.[1]
Mandatory Visualizations
References
Dual Endothelin ETA/ETB Receptor Antagonism in Bronchoconstriction Research: Applications and Protocols
Important Note: The compound J-104129 is a selective muscarinic M3 receptor antagonist, not a dual endothelin ETA/ETB receptor antagonist.[1][2][3][4][5] Research has shown that this compound exhibits high selectivity for the M3 receptor (Ki = 4.2 nM) over the M2 receptor (Ki = 490 nM) and is effective in antagonizing acetylcholine-induced bronchoconstriction.[2]
This document has been developed to address the user's interest in the application of a dual endothelin ETA/ETB receptor antagonist in bronchoconstriction research. Therefore, we will focus on Bosentan , a well-characterized dual ETA/ETB receptor antagonist that has been investigated for its effects on the pulmonary system.
Introduction to Bosentan
Bosentan is a nonpeptide, orally active dual antagonist of endothelin (ET) receptors, with a higher affinity for the ETA subtype than the ETB subtype.[1][6] Endothelin-1 (ET-1) is a potent vasoconstrictor and bronchoconstrictor peptide implicated in the pathophysiology of various respiratory diseases, including asthma and pulmonary hypertension.[5][7] It exerts its effects through two receptor subtypes: ETA and ETB. In the airways, both ETA and ETB receptors are present on smooth muscle cells and can mediate contraction.[5][8] Therefore, dual antagonism of these receptors is a subject of research for mitigating bronchoconstriction.
Data Presentation: Quantitative Pharmacological Data for Bosentan
The following tables summarize the quantitative data for bosentan's activity on endothelin receptors.
Table 1: Bosentan Binding Affinity (Ki) and Inhibitory Potency (IC50)
| Parameter | Receptor Subtype | Tissue/Cell Line | Value | Reference |
| Ki | ETA | Human Smooth Muscle Cells | 4.7 nM | [1][3] |
| ETB | Human Placenta | 95 nM | [1][3] | |
| Kd | ETA | Human Pulmonary Artery | 12.5 nM | [4] |
| ETB | Human Pulmonary Artery | 1.1 µM | [4] | |
| IC50 | ETA (Vasoconstriction) | Isolated Perfused Rat Lung | 0.2 µM | [2] |
| ETB (Vasoconstriction) | Isolated Perfused Rat Lung | 19 µM | [2] | |
| ETB (Bronchoconstriction induced by IRL1620) | Isolated Perfused Rat Lung | 20 µM | [2] | |
| ETB (Bronchoconstriction induced by IRL1620) | Precision-Cut Lung Slices (Rat) | 13 µM | [2] |
Table 2: Bosentan Antagonist Activity (pA2)
| Agonist | Receptor | Tissue | pA2 Value | Reference |
| Endothelin-1 | ETA | Isolated Rat Aorta | 7.2 | [1] |
| Sarafotoxin S6c | ETB | Isolated Rat Trachea | 6.0 | [1] |
Experimental Protocols
In Vitro Bronchoconstriction Assay: Isolated Tracheal Ring Preparation
This protocol describes the methodology for assessing the effect of bosentan on endothelin-1-induced contraction of isolated tracheal rings in an organ bath setup.
Materials:
-
Krebs-Henseleit solution (in mM: 113.0 NaCl, 4.8 KCl, 2.5 CaCl2, 1.2 KH2PO4, 1.2 MgSO4, 25.0 NaHCO3, and 5.7 glucose)
-
Carbogen gas (95% O2 / 5% CO2)
-
Endothelin-1 (ET-1)
-
Bosentan
-
Isolated organ bath system with force transducers
-
Dissection tools
Procedure:
-
Tissue Preparation: Euthanize a laboratory animal (e.g., guinea pig, rat) according to approved ethical protocols. Carefully dissect the trachea and place it in cold Krebs-Henseleit solution. Clean the trachea of adhering connective tissue and cut it into 3-5 mm wide rings.[9]
-
Mounting: Suspend each tracheal ring between two stainless steel hooks in an organ bath chamber filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.[9][10] One hook is fixed to the bottom of the chamber, and the other is connected to an isometric force transducer.
-
Equilibration: Apply a resting tension of 1.5 g to each ring and allow the tissue to equilibrate for at least 60 minutes. During this period, wash the tissues with fresh Krebs-Henseleit solution every 15 minutes.[9][10]
-
Viability Check: Contract the tissues with a high-potassium solution (e.g., Krebs-Henseleit with an equimolar substitution of NaCl with KCl) to ensure tissue viability. After a stable contraction is achieved, wash the tissue to return to baseline.
-
Antagonist Incubation: For the test groups, add bosentan at desired concentrations to the organ bath and incubate for a predetermined period (e.g., 30 minutes) before adding the agonist. The control group receives the vehicle.
-
Agonist-Induced Contraction: Generate a cumulative concentration-response curve for ET-1 by adding increasing concentrations of ET-1 to the organ bath. Record the contractile force until a maximal response is achieved.
-
Data Analysis: Express the contractile responses as a percentage of the maximal contraction induced by the high-potassium solution. Compare the concentration-response curves in the presence and absence of bosentan to determine its inhibitory effect.
Ex Vivo Bronchoconstriction Assay: Precision-Cut Lung Slices (PCLS)
This protocol outlines the use of PCLS to study the effects of bosentan on airway contraction in a more intact tissue microenvironment.
Materials:
-
Low-melting-point agarose
-
Vibratome or tissue slicer
-
Culture medium (e.g., DMEM)
-
Endothelin-1 (ET-1) or selective ETB agonist (e.g., IRL1620)
-
Bosentan
-
Microscope with a camera for image acquisition
Procedure:
-
Lung Inflation and Embedding: Euthanize an animal and cannulate the trachea. Slowly inflate the lungs with a low-melting-point agarose solution.[11] Once the agarose has solidified, dissect the lung lobes and embed them for slicing.
-
Slicing: Use a vibratome to cut the lung tissue into thin slices (typically 200-300 µm thick).[12]
-
Culture: Place the PCLS in culture medium and incubate under standard cell culture conditions to allow for recovery.
-
Experimentation:
-
Transfer individual PCLS to a new well with fresh medium.
-
Acquire a baseline image of a cross-section of an airway within the slice.
-
Add bosentan or vehicle to the medium and incubate.
-
Induce bronchoconstriction by adding ET-1 or an ETB-selective agonist like IRL1620.[2]
-
Capture images of the airway at set time points after agonist addition.
-
-
Data Analysis: Measure the airway lumen area from the captured images. Calculate the percentage of airway closure relative to the baseline area. Compare the degree of bronchoconstriction in the presence and absence of bosentan.
In Vivo Model of Bronchoconstriction
This protocol provides a general framework for evaluating the effect of bosentan on ET-1-induced bronchoconstriction in an anesthetized animal model.
Materials:
-
Anesthetic agent
-
Mechanical ventilator
-
Aerosol delivery system or intravenous injection setup
-
Endothelin-1 (ET-1)
-
Bosentan
-
Equipment for measuring lung function (e.g., pulmonary airflow resistance)
Procedure:
-
Animal Preparation: Anesthetize the animal (e.g., sheep, pig) and intubate it for mechanical ventilation.[13][14] Monitor vital signs throughout the experiment.
-
Baseline Measurement: Measure baseline pulmonary airflow resistance (RL) or other relevant lung function parameters.
-
Drug Administration: Administer bosentan via the desired route (e.g., oral gavage, intravenous infusion, or aerosol).[1][15] The control group receives a vehicle.
-
Bronchial Challenge: After a suitable pre-treatment period with bosentan, challenge the animal with an aerosolized or intravenous dose of ET-1 to induce bronchoconstriction.[13]
-
Post-Challenge Measurement: Continuously measure RL and other lung function parameters after the ET-1 challenge.
-
Data Analysis: Compare the changes in lung function parameters from baseline in the bosentan-treated group versus the control group to assess the protective effect of bosentan against ET-1-induced bronchoconstriction.
Signaling Pathways and Visualizations
Endothelin Receptor Signaling in Airway Smooth Muscle
Endothelin-1 binding to its G-protein coupled receptors (GPCRs), ETA and ETB, on airway smooth muscle cells initiates a signaling cascade that leads to contraction. The primary pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ leads to the activation of calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling cross-bridge cycling and smooth muscle contraction. DAG activates protein kinase C (PKC), which can also contribute to the contractile response.
Caption: Endothelin receptor signaling pathway in airway smooth muscle.
Experimental Workflow: In Vitro Tracheal Ring Assay
The following diagram illustrates the workflow for an in vitro experiment to assess the effect of bosentan on ET-1 induced bronchoconstriction using isolated tracheal rings.
Caption: Workflow for isolated tracheal ring bronchoconstriction assay.
References
- 1. Pharmacological characterization of bosentan, a new potent orally active nonpeptide endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential effects of the mixed ET(A)/ET(B)-receptor antagonist bosentan on endothelin-induced bronchoconstriction, vasoconstriction and prostacyclin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Characterization of endothelin receptors in the human pulmonary vasculature using bosentan, SB209670, and 97-139 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bosentan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Aprocitentan, A Dual Endothelin Receptor Antagonist Under Development for the Treatment of Resistant Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Endothelin A (ETA) and Endothelin B (ETB) Receptor Subtypes Potentiate Epidermal Growth Factor (EGF)-Mediated Proliferation in Human Asthmatic Bronchial Airway Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Perspectives on precision cut lung slices—powerful tools for investigation of mechanisms and therapeutic targets in lung diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Insights from precision-cut lung slices—investigating mechanisms and therapeutics for pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Precision cut lung slices: an integrated ex vivo model for studying lung physiology, pharmacology, disease pathogenesis and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The endothelin antagonist bosentan: hemodynamic effects during normoxia and hypoxic pulmonary hypertension in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Endothelin-receptor antagonist bosentan prevents and reverses hypoxic pulmonary hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for J-104129: A Selective M3 Muscarinic Receptor Antagonist for Airway Smooth Muscle Relaxation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
J-104129 is a potent and selective antagonist of the muscarinic M3 receptor, demonstrating significantly higher affinity for M3 over M2 receptors.[1] In the respiratory system, acetylcholine is the primary parasympathetic neurotransmitter that induces airway smooth muscle contraction and mucus secretion, predominantly through the activation of M3 muscarinic receptors.[2][3][4] The stimulation of these Gq-coupled receptors on airway smooth muscle cells initiates a signaling cascade that leads to bronchoconstriction.[5][6][7] By selectively blocking the M3 receptor, this compound effectively inhibits acetylcholine-induced bronchoconstriction, making it a valuable pharmacological tool for studying airway smooth muscle relaxation and for the investigation of potential therapeutic strategies for obstructive airway diseases.[1][8]
These application notes provide detailed protocols for utilizing this compound to investigate its relaxant effects on airway smooth muscle, focusing on in vitro organ bath studies and intracellular calcium measurements.
Pharmacological Profile of this compound
The following table summarizes the key quantitative data for this compound, highlighting its potency and selectivity as an M3 muscarinic receptor antagonist.
| Parameter | Species/Tissue | Value | Reference |
| Ki (M3 Receptor) | Human | 4.2 nM | [1] |
| Ki (M2 Receptor) | Human | 490 nM | [1] |
| Selectivity | M3 over M2 | ~120-fold | [1] |
| KB | Isolated Rat Trachea (vs. Acetylcholine) | 3.3 nM | [1] |
| ED50 | Anesthetized Rats (vs. Acetylcholine-induced bronchoconstriction) | 0.58 mg/kg (p.o.) | [1] |
M3 Muscarinic Receptor Signaling Pathway in Airway Smooth Muscle Contraction
Activation of the M3 muscarinic receptor on airway smooth muscle cells by acetylcholine triggers a well-defined signaling pathway leading to muscle contraction. Understanding this pathway is crucial for interpreting the mechanism of action of this compound.
Experimental Protocols
In Vitro Organ Bath Studies on Isolated Tracheal Rings
This protocol details the procedure for assessing the relaxant effect of this compound on pre-contracted airway smooth muscle.
Materials:
-
This compound
-
Acetylcholine (ACh) or Carbachol
-
Krebs-Henseleit Solution (Composition in mM: NaCl 118.0, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25.0, Glucose 11.1)[9][10]
-
Isolated Organ Bath System
-
Isometric Force Transducer
-
Data Acquisition System
-
Male Guinea Pigs (e.g., Dunkin-Hartley)
Procedure:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig and excise the trachea.
-
Immediately place the trachea in ice-cold Krebs-Henseleit solution.
-
Carefully dissect away connective tissue and cut the trachea into 3-5 mm wide rings.[9]
-
Suspend each tracheal ring between two stainless steel hooks in an organ bath chamber filled with Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.[9][11]
-
Connect the upper hook to an isometric force transducer.
-
-
Equilibration and Viability Check:
-
Apply an initial tension of 1.0-1.5 g and allow the tissue to equilibrate for at least 60 minutes, washing with fresh Krebs-Henseleit solution every 15 minutes.[11]
-
After equilibration, induce a maximal contraction with a high concentration of KCl (e.g., 60 mM) to check for tissue viability. Wash the tissue and allow it to return to baseline.
-
-
Experimental Protocol:
-
Pre-contract the tracheal rings with a submaximal concentration of acetylcholine or carbachol (e.g., EC50 to EC80 concentration, typically in the micromolar range).
-
Once the contraction has reached a stable plateau, add this compound in a cumulative, concentration-dependent manner (e.g., 1 nM to 10 µM).
-
Record the relaxation response after each addition of this compound.
-
To determine the inhibitory potency (KB), perform a concentration-response curve to acetylcholine in the absence and presence of a fixed concentration of this compound.
-
Data Analysis:
-
Express the relaxation as a percentage of the pre-contraction induced by the muscarinic agonist.
-
Calculate the IC50 value for this compound from the concentration-response curve.
-
If performing a Schild analysis, calculate the pA2 value to determine the affinity of this compound for the M3 receptor.
Intracellular Calcium Measurement in Airway Smooth Muscle Cells
This protocol describes how to measure the inhibitory effect of this compound on muscarinic agonist-induced intracellular calcium mobilization in cultured airway smooth muscle cells.
Materials:
-
This compound
-
Acetylcholine (ACh) or Carbachol
-
Primary Human or Animal Airway Smooth Muscle Cells
-
Cell Culture Medium and Reagents
-
Fluorescent Calcium Indicator (e.g., Fura-2 AM, Fluo-4 AM, or Cal520/AM)[12][13]
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer
-
Fluorescence Microscope or Plate Reader with kinetic reading capabilities
Procedure:
-
Cell Culture and Dye Loading:
-
Culture airway smooth muscle cells to an appropriate confluency on glass coverslips or in a multi-well plate suitable for fluorescence imaging.
-
Load the cells with a fluorescent calcium indicator according to the manufacturer's protocol. For example, incubate with 5 µM Fluo-4 AM for 30-60 minutes at 37°C.[14]
-
Wash the cells with HBSS to remove excess dye and allow for de-esterification.
-
-
Experimental Protocol:
-
Place the coverslip with the loaded cells in a perfusion chamber on the stage of a fluorescence microscope or place the multi-well plate in a plate reader.
-
Obtain a baseline fluorescence reading.
-
To determine the effect of this compound, pre-incubate a subset of cells with the desired concentration of this compound for 15-30 minutes.
-
Stimulate the cells with a muscarinic agonist (e.g., 10 µM acetylcholine) and record the change in fluorescence intensity over time.
-
Compare the calcium response in cells treated with this compound to that in untreated control cells.
-
Data Analysis:
-
The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.
-
Quantify the peak calcium response and/or the area under the curve.
-
Calculate the percentage inhibition of the agonist-induced calcium response by this compound.
-
Determine the IC50 value of this compound for the inhibition of calcium mobilization.
Conclusion
This compound is a valuable research tool for investigating the role of M3 muscarinic receptors in airway smooth muscle physiology and pathophysiology. Its high selectivity allows for the specific interrogation of M3 receptor-mediated signaling pathways and their contribution to airway constriction. The protocols provided here offer a framework for characterizing the relaxant effects of this compound and similar M3 antagonists, which can aid in the development of novel therapeutics for respiratory diseases such as asthma and COPD.
References
- 1. This compound, a novel muscarinic M3 receptor antagonist with high selectivity for M3 over M2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Muscarinic receptor signaling in the pathophysiology of asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atsjournals.org [atsjournals.org]
- 4. Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atsjournals.org [atsjournals.org]
- 6. atsjournals.org [atsjournals.org]
- 7. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - Sumarelli Albuquerque - Annals of Translational Medicine [atm.amegroups.org]
- 10. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Intracellular calcium in canine cultured tracheal smooth muscle cells is regulated by M3 muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measurement of agonist-induced Ca2+ signals in human airway smooth muscle cells using excitation scan-based hyperspectral imaging and image analysis approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Human airway smooth muscle in cell culture: control of the intracellular calcium store - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Evaluation of Novel Obstructive Airway Disease Therapeutics
Disclaimer: No specific public domain information is available for a compound designated "J-104129" in the context of in vivo studies for obstructive airway disease. The following application notes and protocols are a representative example based on established preclinical methodologies for evaluating novel therapeutic candidates for diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD).
Introduction
Obstructive airway diseases, including asthma and COPD, are characterized by chronic inflammation, airway hyperresponsiveness (AHR), and airflow limitation.[1][2] The development of novel therapeutics targeting these pathologies is a significant area of research. This document outlines a series of standard in vivo protocols to assess the efficacy of a hypothetical orally available therapeutic agent, herein referred to as "Compound-X," a selective antagonist for a key receptor implicated in airway inflammation and bronchoconstriction. These protocols are designed for researchers, scientists, and drug development professionals.
Compound-X: A Hypothetical Profile
For the purpose of these application notes, Compound-X is a novel, orally bioavailable small molecule antagonist of a G-protein coupled receptor known to be upregulated on airway smooth muscle cells and key inflammatory cells, such as eosinophils and mast cells. Its mechanism of action is hypothesized to involve the inhibition of downstream signaling pathways that lead to bronchoconstriction and the recruitment and activation of inflammatory cells in the lungs.
Signaling Pathway of Target Receptor and Compound-X Intervention
The diagram below illustrates the putative signaling cascade initiated by ligand binding to the target receptor and the proposed point of intervention by Compound-X.
References
Application Notes and Protocols for J-104129 in Cell-Based M3 Receptor Signaling Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The M3 muscarinic acetylcholine receptor (M3R) is a G-protein coupled receptor (GPCR) predominantly coupled to Gαq/11. Activation of the M3R by agonists such as acetylcholine or carbachol initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium ([Ca2+]i), a key second messenger that triggers a wide range of physiological responses.
J-104129 is a potent and selective antagonist of the M3 muscarinic receptor.[1][2] Its high affinity and selectivity make it an invaluable tool for studying M3R-mediated signaling pathways in various cell types. These application notes provide detailed protocols for utilizing this compound to block M3 receptor signaling in two common cell-based functional assays: the calcium flux assay and the inositol phosphate accumulation assay.
Pharmacological Profile of this compound
This compound exhibits high affinity for the human M3 muscarinic receptor with significantly lower affinity for the M2 subtype, demonstrating its selectivity.[2] This selectivity is crucial for dissecting the specific roles of M3 receptor signaling in cellular processes.
| Parameter | Species | Receptor Subtype | Value | Reference |
| Ki | Human | M3 | 4.2 nM | [2] |
| Ki | Human | M2 | 490 nM | [2] |
| KB | Rat (trachea) | M3 | 3.3 nM | [2] |
M3 Receptor Signaling Pathway Blockade by this compound
The following diagram illustrates the canonical M3 receptor signaling pathway and the point of inhibition by this compound.
Experimental Protocols
Calcium Flux Assay
This assay measures the transient increase in intracellular calcium concentration following M3 receptor activation. This compound is used as an antagonist to inhibit this response.
Materials and Reagents:
-
Cells expressing the M3 receptor (e.g., CHO-M3, HEK293-M3)
-
Cell culture medium (e.g., DMEM, F-12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Probenecid (optional, to prevent dye leakage)
-
M3 receptor agonist (e.g., Carbachol, Acetylcholine)
-
This compound
-
Black, clear-bottom 96-well or 384-well microplates
-
Fluorescence microplate reader with kinetic reading capability and automated injection
Experimental Workflow:
Protocol:
-
Cell Seeding:
-
The day before the assay, seed M3 receptor-expressing cells into black, clear-bottom microplates at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
-
Dye Loading:
-
Prepare a dye loading solution containing a calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM), 0.02% Pluronic F-127, and optionally 1-2.5 mM Probenecid in HBSS.
-
Aspirate the cell culture medium from the wells and add the dye loading solution.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
-
Cell Washing (if required by the dye manufacturer):
-
Gently aspirate the dye loading solution.
-
Wash the cells twice with HBSS.
-
After the final wash, add a final volume of HBSS to each well.
-
-
Antagonist Incubation:
-
Prepare serial dilutions of this compound in HBSS at concentrations ranging from picomolar to micromolar.
-
Add the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO at the same final concentration as in the this compound dilutions).
-
Incubate for 15-30 minutes at room temperature or 37°C.
-
-
Calcium Flux Measurement:
-
Set up the fluorescence microplate reader to measure fluorescence intensity over time (kinetic read). For Fluo-4, use an excitation wavelength of ~494 nm and an emission wavelength of ~516 nm.
-
Establish a stable baseline fluorescence reading for each well.
-
Using the instrument's automated injector, add a pre-determined concentration of the M3 agonist (typically the EC80 concentration) to all wells.
-
Continue recording the fluorescence signal for several minutes to capture the peak calcium response.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well after agonist addition.
-
Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (e.g., a high concentration of a known M3 antagonist or no agonist addition, 100% inhibition).
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Inositol Phosphate (IP) Accumulation Assay
This assay measures the accumulation of inositol phosphates, a direct downstream product of M3 receptor-mediated PLC activation.
Materials and Reagents:
-
Cells expressing the M3 receptor
-
Inositol-free cell culture medium
-
myo-[3H]inositol
-
M3 receptor agonist (e.g., Carbachol)
-
This compound
-
Lithium chloride (LiCl) solution
-
Perchloric acid (PCA) or Trichloroacetic acid (TCA)
-
Dowex AG1-X8 resin (formate form)
-
Scintillation cocktail and counter
Experimental Workflow:
Protocol:
-
Cell Labeling:
-
Seed cells in multi-well plates and grow to near confluency.
-
Replace the growth medium with inositol-free medium containing myo-[3H]inositol (e.g., 1-10 µCi/mL).
-
Incubate for 18-24 hours to allow for incorporation of the radiolabel into membrane phosphoinositides.
-
-
Pre-incubation:
-
Wash the cells with HBSS.
-
Pre-incubate the cells with HBSS containing LiCl (typically 10 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatases, leading to the accumulation of IPs.
-
Add serial dilutions of this compound or vehicle to the wells and incubate for a further 15-30 minutes.
-
-
Agonist Stimulation:
-
Add the M3 agonist (e.g., Carbachol) at a concentration that elicits a submaximal response (e.g., EC80) to the wells.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
-
Extraction of Inositol Phosphates:
-
Terminate the reaction by aspirating the medium and adding ice-cold PCA or TCA (e.g., 5-10%).
-
Incubate on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to microcentrifuge tubes.
-
Centrifuge to pellet the cellular debris. The supernatant contains the soluble inositol phosphates.
-
-
Isolation of Inositol Phosphates:
-
Neutralize the supernatant.
-
Apply the neutralized supernatant to Dowex AG1-X8 anion-exchange columns.
-
Wash the columns to remove unincorporated [3H]inositol.
-
Elute the total inositol phosphates with a high salt buffer (e.g., 1 M ammonium formate / 0.1 M formic acid).
-
-
Quantification:
-
Add the eluate to a scintillation vial with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the fold increase in [3H]inositol phosphate accumulation over basal levels.
-
Normalize the antagonist data to the response with the agonist alone (0% inhibition) and basal levels (100% inhibition).
-
Plot the normalized data against the logarithm of the this compound concentration and fit to a sigmoidal dose-response curve to determine the IC50.
-
Expected Results and Data Interpretation
Using the described assays, this compound is expected to produce a concentration-dependent inhibition of the agonist-induced M3 receptor-mediated response. The resulting IC50 value provides a quantitative measure of the potency of this compound in a functional cellular context. This value can be compared with its binding affinity (Ki) to assess its functional antagonism. Discrepancies between Ki and IC50 values can arise due to factors such as receptor reserve and assay-specific conditions.
These protocols provide a robust framework for investigating M3 receptor signaling using the selective antagonist this compound. Researchers can adapt these methods to their specific cell types and experimental questions to further elucidate the role of M3 receptors in health and disease.
References
Application Notes and Protocols for Calcium Imaging Assays with J-104129 as an M3 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
The M3 muscarinic acetylcholine receptor, a Gq-coupled G-protein coupled receptor (GPCR), plays a crucial role in mediating smooth muscle contraction and glandular secretion.[1][2] Upon activation by agonists such as acetylcholine or carbachol, the M3 receptor initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3).[3] IP3 triggers the release of calcium (Ca2+) from intracellular stores, resulting in a transient increase in cytosolic calcium concentration.[3][4] This increase in intracellular calcium is a key second messenger that can be precisely measured using fluorescent calcium indicators, providing a robust method for studying M3 receptor activity.
J-104129 is a potent and selective antagonist for the M3 muscarinic receptor.[5] Its high affinity and selectivity make it an invaluable tool for investigating M3 receptor function and for the development of therapeutic agents targeting this receptor. This document provides detailed application notes and protocols for utilizing this compound in calcium imaging assays to characterize M3 receptor antagonism.
Data Presentation: Quantitative Analysis of this compound
The potency and selectivity of this compound have been determined through various in vitro assays. The following table summarizes key quantitative data for this M3 antagonist.
| Parameter | Value | Species | Assay Type | Reference |
| Ki (M3 Receptor) | 4.2 nM | Human | Radioligand Binding | [5] |
| Ki (M2 Receptor) | 490 nM | Human | Radioligand Binding | [5] |
| Selectivity (M3 vs. M2) | ~120-fold | Human | Radioligand Binding | [5] |
| ED50 (Bronchoconstriction) | 0.58 mg/kg (oral) | Rat | In vivo | [5] |
Signaling Pathway and Experimental Workflow
To effectively design and interpret calcium imaging experiments with this compound, it is essential to understand the underlying M3 receptor signaling pathway and the experimental workflow for assessing antagonism.
M3 Receptor Signaling Pathway
Caption: M3 receptor signaling cascade leading to intracellular calcium release and its inhibition by this compound.
Experimental Workflow for M3 Antagonist Assay
Caption: Step-by-step workflow for a calcium imaging assay to determine the IC50 of an M3 antagonist.
Experimental Protocols
Materials and Reagents
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human M3 muscarinic receptor (CHO-M3).
-
Cell Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection agent (e.g., G418).
-
Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates.
-
Calcium-Sensitive Dye: Fluo-4 AM or a commercial no-wash calcium assay kit (e.g., FLIPR Calcium 6 Assay Kit).
-
This compound: Prepare a stock solution in DMSO.
-
M3 Agonist: Carbachol or Acetylcholine. Prepare a stock solution in sterile water or assay buffer.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.
-
Fluorescence Plate Reader: A plate reader capable of kinetic fluorescence measurements with automated liquid handling (e.g., a FLIPR instrument).
Protocol 1: Cell Culture and Plating
-
Culture CHO-M3 cells in a T75 flask at 37°C in a humidified atmosphere with 5% CO2.
-
When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using a suitable dissociation reagent.
-
Resuspend the cells in fresh culture medium and determine the cell density.
-
Seed the cells into black-walled, clear-bottom microplates at a density of 20,000-50,000 cells per well.
-
Incubate the plates overnight at 37°C and 5% CO2 to allow for cell attachment.
Protocol 2: Calcium Imaging Assay for this compound IC50 Determination
-
Dye Loading:
-
Prepare the Fluo-4 AM loading solution in assay buffer.
-
Aspirate the culture medium from the cell plate and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 1 hour, protected from light.
-
After incubation, wash the cells with assay buffer to remove excess dye.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in assay buffer. It is recommended to prepare these at a higher concentration (e.g., 5x) than the final desired concentration.
-
Prepare the M3 agonist (e.g., carbachol) at a concentration that elicits approximately 80% of the maximal response (EC80). This concentration should be determined in a separate agonist dose-response experiment.
-
-
Assay Execution (using a FLIPR instrument):
-
Place the cell plate and the compound plates into the instrument.
-
Program the instrument to perform the following steps:
-
Establish a baseline fluorescence reading for each well.
-
First Addition: Add the serially diluted this compound solutions to the respective wells of the cell plate.
-
Incubate for a predefined period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
-
Second Addition: Add the EC80 concentration of the M3 agonist to all wells.
-
Measure the fluorescence signal kinetically for a set period (e.g., 2-3 minutes) immediately following the agonist addition.
-
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well after the agonist addition.
-
Normalize the data, with the response in the absence of antagonist representing 100% and the response in the presence of a maximally effective concentration of antagonist (or no agonist) representing 0%.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.
-
Conclusion
The provided application notes and protocols offer a comprehensive guide for utilizing the selective M3 antagonist, this compound, in calcium imaging assays. By following these detailed methodologies, researchers can accurately characterize the antagonism of the M3 receptor, facilitating drug discovery and a deeper understanding of muscarinic receptor pharmacology. The high-throughput nature of these assays makes them particularly suitable for screening and lead optimization in drug development programs.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Demonstration of functional M3-muscarinic receptors in ventricular cardiomyocytes of adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M2 and M3 muscarinic receptor-mediated contractions in longitudinal smooth muscle of the ileum studied with receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound, a novel muscarinic M3 receptor antagonist with high selectivity for M3 over M2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
J-104129 solubility issues and best solvents
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility, handling, and experimental use of J-104129.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a potent and selective antagonist of the muscarinic M3 receptor.[1][2] It exhibits significantly higher selectivity for the M3 receptor over the M2 receptor, with reported Ki values of 4.2 nM for M3 and 490 nM for M2, representing an approximately 120-fold selectivity.[1] This selectivity makes it a valuable tool for studying the physiological and pathological roles of the M3 receptor.
Q2: What is the primary mechanism of action for this compound?
This compound functions by competitively inhibiting the binding of the endogenous ligand, acetylcholine (ACh), to the muscarinic M3 receptor. By blocking this interaction, it prevents the downstream signaling cascade typically initiated by M3 receptor activation. This has been shown to result in effects such as bronchodilation by antagonizing ACh-induced bronchoconstriction.[1][2]
Q3: In what form is this compound typically supplied?
This compound is generally supplied as a fumarate salt in the form of a white to beige powder.
Troubleshooting Guide: Solubility Issues
Problem: I am having difficulty dissolving this compound.
-
Solution 1: Ensure you are using the recommended solvents. Based on available data, Dimethyl Sulfoxide (DMSO) and ethanol are the most effective solvents for this compound.
-
Solution 2: Check your concentration. Attempting to dissolve this compound at a concentration higher than its maximum solubility will result in an incomplete dissolution. Refer to the solubility data table below to ensure you are working within the appropriate concentration range.
-
Solution 3: Gentle warming and vortexing may aid dissolution. For stubborn solutions, gentle warming of the solvent (not exceeding 37°C) and thorough vortexing can help to increase the rate of dissolution. However, always be mindful of the compound's stability and avoid excessive heat.
-
Solution 4: Prepare a stock solution at a higher concentration and then dilute. It is often easier to fully dissolve the compound in a smaller volume of pure solvent to create a concentrated stock solution, which can then be diluted to the desired final concentration in your experimental buffer or media.
Problem: My this compound solution appears cloudy or has precipitated out.
-
Cause 1: The solubility limit has been exceeded in your final buffer. While this compound is soluble in organic solvents, its solubility in aqueous solutions is significantly lower. When diluting a stock solution into an aqueous buffer, the final concentration of the organic solvent may be too low to maintain solubility, causing the compound to precipitate.
-
Solution: Increase the percentage of the organic solvent in your final solution if your experimental protocol allows. Alternatively, consider using a different buffer system or adding a surfactant, though the compatibility of these with your assay must be validated.
-
-
Cause 2: The compound has precipitated out of solution upon storage. This can occur if the stock solution is stored at a low temperature where the solvent's ability to keep the compound dissolved is reduced.
-
Solution: Before use, allow the stock solution to come to room temperature and vortex thoroughly to ensure any precipitate has redissolved. If precipitation persists, gentle warming may be necessary.
-
Data Presentation
This compound Solubility Data
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | ~20 - 50.06 | ~40 - 100 |
| Ethanol | ~25.03 | ~50 |
Note: The molecular weight of this compound fumarate is 500.63 g/mol . Solubility can vary slightly between batches and depending on the purity of the compound and the solvent.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out the desired amount of this compound fumarate powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 0.50063 mg of the compound.
-
Add Solvent: Add the appropriate volume of high-purity DMSO to the vial containing the this compound powder.
-
Dissolve: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (up to 37°C) can be used to aid dissolution if necessary.
-
Storage: Store the stock solution at -20°C for long-term storage. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
General Protocol for Dilution into Aqueous Buffer
-
Thaw Stock Solution: If your stock solution was frozen, allow it to thaw completely and come to room temperature.
-
Vortex: Vortex the stock solution to ensure it is homogeneous.
-
Dilution: Add the required volume of the stock solution to your pre-warmed aqueous experimental buffer. It is crucial to add the stock solution to the buffer while vortexing or mixing to ensure rapid and even distribution, minimizing the risk of precipitation.
-
Final Concentration of Organic Solvent: Be mindful of the final concentration of the organic solvent (e.g., DMSO) in your experimental setup, as high concentrations can have off-target effects. Keep the final DMSO concentration below 0.5% whenever possible.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound competitively antagonizes the M3 receptor, blocking acetylcholine-mediated signaling.
Experimental Workflow for Preparing this compound Working Solutions
Caption: A standard workflow for preparing this compound stock and working solutions for experimental use.
References
Potential off-target effects of J-104129 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of J-104129, a potent and selective M3 muscarinic receptor antagonist, particularly when used at high concentrations in experimental settings. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of this compound?
This compound is a highly selective antagonist for the muscarinic acetylcholine M3 receptor (M3R). It exhibits significantly lower affinity for M2 and M1 muscarinic receptor subtypes. This selectivity is a key feature of its pharmacological profile.
Q2: What is considered a "high concentration" for this compound and why is it a concern?
A "high concentration" is generally considered to be any concentration significantly exceeding the binding affinity (Ki) for its primary target, the M3 receptor. For this compound, concentrations in the micromolar (µM) range would be considered high, as its Ki for the human M3 receptor is in the low nanomolar (nM) range.[1] At such concentrations, the risk of binding to lower-affinity, off-target sites increases, which can lead to confounding experimental results or unexpected physiological effects.
Q3: Are there any publicly documented off-target effects of this compound at high concentrations?
Based on available scientific literature, there is a lack of comprehensive public data from broad-spectrum screening of this compound against a wide panel of G-protein coupled receptors (GPCRs), ion channels, or enzymes at high concentrations. While its high selectivity at therapeutic concentrations is well-established, researchers should remain vigilant for potential off-target activities when using this compound at concentrations substantially above its M3 Ki.
Q4: What are the theoretical off-target concerns for a muscarinic M3 receptor antagonist like this compound?
Given the structural similarities among GPCRs, especially within the same family, high concentrations of a selective antagonist may lead to cross-reactivity with other muscarinic receptor subtypes (M1, M2, M4, M5) beyond what is observed at lower concentrations. Furthermore, interactions with entirely different classes of receptors, while less likely, cannot be entirely ruled out without specific screening data.
Troubleshooting Guide: Unexpected Experimental Results
If you are observing unexpected or inconsistent results in your experiments when using this compound at high concentrations, consider the following troubleshooting steps.
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Inconsistent dose-response curve (non-monophasic) | Engagement of a lower-affinity off-target at higher concentrations. | Perform a concentration-response experiment over a wider range to characterize the complex curve. Consider using a structurally different M3 antagonist as a control. |
| Unexpected physiological response in cell-based or tissue assays | Activation or inhibition of an unknown receptor or signaling pathway. | Conduct a literature search for the observed phenotype to identify potential pathways. If possible, perform a broad-spectrum antagonist screen. |
| Cellular toxicity at high concentrations | Off-target effects on essential cellular machinery or induction of apoptosis through an unintended pathway. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your primary experiment. Lower the concentration of this compound if possible. |
| Lack of effect reversal by a known M3 agonist | The observed effect may not be mediated by the M3 receptor. | Use a specific M3 receptor agonist to see if it can compete with and reverse the effects of this compound. If not, an off-target effect is likely. |
Quantitative Data Summary
The following table summarizes the known binding affinities of this compound for human muscarinic receptor subtypes.
| Receptor Subtype | Binding Affinity (Ki) in nM | Selectivity Ratio (vs. M3) | Reference |
| Human M3 Receptor | 4.2 | 1 | [1] |
| Human M1 Receptor | 19 | ~4.5-fold lower affinity | |
| Human M2 Receptor | 490 | ~117-fold lower affinity | [1] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay to Determine Off-Target Affinity
This protocol outlines a general method to assess the binding affinity of this compound for a suspected off-target receptor.
-
Cell Culture and Membrane Preparation:
-
Culture cells stably expressing the human recombinant off-target receptor of interest.
-
Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand for the off-target receptor.
-
Add increasing concentrations of this compound (e.g., from 1 nM to 100 µM).
-
To determine non-specific binding, add a high concentration of a known, unlabeled antagonist for the off-target receptor to a set of control wells.
-
Add the cell membrane preparation to all wells to initiate the binding reaction.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound.
-
Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the Ki value.
-
Protocol 2: Functional Assay to Assess Off-Target Activity
This protocol describes a general approach to determine if this compound has a functional effect on a suspected off-target GPCR.
-
Cell Culture and Seeding:
-
Culture a cell line endogenously or recombinantly expressing the off-target GPCR.
-
Seed the cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Functional Assay (Example: Calcium Mobilization):
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with a range of concentrations of this compound.
-
Stimulate the cells with a known agonist for the off-target receptor at its EC50 concentration.
-
Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
-
Data Analysis:
-
Normalize the response to the agonist alone.
-
Plot the normalized response as a function of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 of this compound for the off-target receptor.
-
Visualizations
Caption: Known signaling pathway of the M3 muscarinic receptor antagonized by this compound.
Caption: Experimental workflow for investigating potential off-target effects of this compound.
References
Interpreting unexpected results in J-104129 experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with J-104129. While this compound is a potent and highly selective M3 muscarinic receptor antagonist, unexpected results can arise from various experimental factors.[1] This guide is designed to help you interpret and troubleshoot such findings.
Frequently Asked Questions (FAQs)
Q1: I am not seeing the expected level of inhibition of M3 receptor-mediated responses with this compound. What are the potential causes?
A1: Incomplete inhibition can stem from several factors:
-
Suboptimal Concentration: The concentration of this compound may be too low to effectively antagonize the acetylcholine (ACh) or other muscarinic agonist being used.
-
Compound Integrity: The compound may have degraded due to improper storage or handling.
-
Solubility Issues: this compound fumarate is soluble in aqueous solutions; however, preparing highly concentrated stock solutions may require specific solvents. Ensure the compound is fully dissolved in your experimental buffer.
-
Experimental Conditions: The pH, temperature, or ionic strength of your buffer could be affecting the binding of this compound to the M3 receptor.
Q2: I am observing an unexpected effect in my experimental system that does not seem to be mediated by M3 receptors. Could this be an off-target effect of this compound?
A2: While this compound displays high selectivity for the M3 receptor over M2 and M1 receptors, off-target effects, although not widely reported, are a theoretical possibility, especially at high concentrations.[1] It is crucial to differentiate a true off-target effect from experimental artifacts or non-specific interactions. Consider the following:
-
Concentration-Dependence: Is the unexpected effect observed only at very high concentrations of this compound?
-
Control Experiments: Have you included appropriate vehicle controls and tested the effect of this compound in a system known to lack M3 receptors?
Q3: My results with this compound are inconsistent between experiments. What are the common sources of variability?
A3: Variability in experimental results can be frustrating. Common causes include:
-
Inconsistent Protocol: Minor variations in incubation times, cell densities, or reagent concentrations can lead to significant differences in results.
-
Stock Solution Stability: Ensure that your stock solutions of this compound are prepared fresh or stored under conditions that prevent degradation.
-
Biological Variability: Differences between cell passages, animal litters, or tissue preparations can contribute to variability.
Troubleshooting Guides
Guide 1: Troubleshooting Incomplete Inhibition
If you are not observing the expected level of inhibition, follow these steps:
-
Verify Concentration Calculations: Double-check all calculations for preparing your working solutions of this compound.
-
Assess Compound Viability: If possible, test the activity of your this compound stock in a validated, sensitive assay system.
-
Optimize Incubation Time: Ensure that the pre-incubation time with this compound is sufficient to allow for binding to the M3 receptors before adding the agonist.
-
Construct a Concentration-Response Curve: Perform a full concentration-response experiment with this compound to determine its potency (IC50) in your specific experimental system.
Guide 2: Investigating Potential Off-Target Effects
If you suspect an off-target effect, a systematic approach is necessary:
-
Review the Literature: Search for any reported off-target activities of this compound or structurally similar compounds.
-
Characterize the Pharmacological Profile: Use other selective muscarinic antagonists (for M1, M2, etc.) to see if the unexpected effect can be blocked.
-
Use a Structurally Unrelated M3 Antagonist: If a different M3 antagonist with a distinct chemical structure does not produce the same unexpected effect, it is more likely to be an off-target effect of this compound.
-
Utilize a System Lacking the Target: Test this compound in a cell line or tissue preparation that does not express M3 receptors.
Quantitative Data
Table 1: Binding Affinities (Ki) of this compound for Human Muscarinic Receptors
| Receptor Subtype | Ki (nM) | Selectivity (fold) vs. M3 |
| M1 | 19 | ~4.5x lower than M3 |
| M2 | 490 | ~117x lower than M3 |
| M3 | 4.2 | - |
Data sourced from publicly available information.[1]
Experimental Protocols
Protocol: Inhibition of Acetylcholine-Induced Contraction in Isolated Rat Trachea
This protocol provides a general framework for assessing the inhibitory effect of this compound on M3 receptor-mediated smooth muscle contraction.
-
Tissue Preparation:
-
Humanely euthanize a rat and dissect the trachea.
-
Cut the trachea into rings and suspend them in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
-
Equilibration:
-
Allow the tracheal rings to equilibrate under a resting tension of 1g for at least 60 minutes.
-
Wash the tissues with fresh Krebs-Henseleit solution every 15 minutes.
-
-
This compound Incubation:
-
Add this compound to the organ bath at the desired concentration.
-
Incubate for 30 minutes.
-
-
Agonist Challenge:
-
Add acetylcholine (ACh) in a cumulative concentration-response manner to induce contraction.
-
Record the contractile force.
-
-
Data Analysis:
-
Compare the ACh concentration-response curves in the presence and absence of this compound to determine the extent of inhibition.
-
Visualizations
References
How to ensure the stability of J-104129 in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stable use of J-104129 in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the muscarinic M3 receptor.[1] It functions by competitively blocking the binding of the endogenous agonist, acetylcholine, to the M3 receptor, thereby inhibiting downstream signaling pathways.
Q2: What are the recommended solvents for dissolving this compound?
This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.
Q3: How should solid this compound be stored?
To ensure its stability, solid this compound should be stored at 2-8°C.
Troubleshooting Guides
Issue 1: Inconsistent or No Antagonist Effect Observed
Possible Cause 1: Improper Stock Solution Preparation or Storage.
-
Recommendation: Prepare high-concentration stock solutions in anhydrous DMSO. Studies on various compounds stored in DMSO indicate that the presence of water can be more detrimental to compound stability than oxygen.[2][3] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[2][3][4] While many compounds are stable for extended periods when stored correctly in DMSO at -20°C or -80°C, it is best practice to use freshly prepared solutions or solutions that have been stored for a limited time.[4]
Possible Cause 2: Suboptimal Assay Conditions.
-
Recommendation: Ensure that the concentration of the agonist used to stimulate the M3 receptor is appropriate. An excessively high agonist concentration can overcome the competitive antagonism of this compound. Titrate the agonist to determine the EC50 or EC80 and use a concentration in this range for your antagonism assays.
Possible Cause 3: Low Receptor Expression.
-
Recommendation: Verify the expression levels of the M3 muscarinic receptor in your experimental system (e.g., cell line). Low receptor density can lead to a small signal window, making it difficult to observe significant antagonism.
Issue 2: Compound Precipitation in Aqueous Solutions
Possible Cause: Poor Aqueous Solubility.
-
Recommendation: When diluting the DMSO stock solution into aqueous buffers or cell culture media, do so rapidly and with vigorous mixing to minimize precipitation. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent effects on the cells and to reduce the risk of compound precipitation. If precipitation persists, consider using a different buffer system or adding a small amount of a non-ionic surfactant, after validating that it does not interfere with the assay.
Issue 3: Variability in Experimental Results
Possible Cause 1: Instability in Aqueous Solution.
-
Recommendation: The stability of compounds in aqueous solution can be pH-dependent. While specific data for this compound is not available, it is advisable to prepare fresh dilutions in your experimental buffer immediately before use. Avoid storing this compound in aqueous solutions for extended periods.
Possible Cause 2: Photodegradation.
-
Recommendation: Although specific photostability data for this compound is limited, general guidelines for new drug substances recommend assessing their sensitivity to light.[5][6][7][8] It is good practice to protect stock solutions and experimental samples from direct light exposure by using amber vials or by covering the containers with aluminum foil.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 500.63 g/mol | |
| Form | Powder | |
| Solubility (DMSO) | ≥ 20 mg/mL | |
| Solubility (Ethanol) | Soluble | |
| Storage (Solid) | 2-8°C |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound (solid), anhydrous Dimethyl Sulfoxide (DMSO), sterile microcentrifuge tubes.
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of this compound in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Materials: this compound stock solution (in DMSO), pre-warmed cell culture medium or assay buffer.
-
Procedure:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in your assay buffer or cell culture medium to achieve the desired final concentrations.
-
Ensure rapid and thorough mixing at each dilution step to prevent precipitation.
-
Use the working solutions immediately after preparation.
-
Visualizations
M3 Muscarinic Receptor Signaling Pathway
Caption: M3 Muscarinic Receptor Signaling Pathway and the antagonistic action of this compound.
Experimental Workflow: Preparing this compound Solutions
Caption: Recommended workflow for preparing this compound stock and working solutions.
References
- 1. Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ema.europa.eu [ema.europa.eu]
- 6. fda.gov [fda.gov]
- 7. caronscientific.com [caronscientific.com]
- 8. database.ich.org [database.ich.org]
Technical Support Center: J-104129 Efficacy in Cell Culture Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using J-104129 in cell culture models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the muscarinic acetylcholine M3 receptor (M3R).[1] Its primary mechanism is to competitively block the binding of acetylcholine (ACh) and other muscarinic agonists to the M3 receptor, thereby inhibiting downstream signaling pathways.[2]
Q2: What is the selectivity profile of this compound?
This compound exhibits high selectivity for the M3 receptor over other muscarinic receptor subtypes, particularly the M2 receptor.[1][3] This selectivity is crucial for isolating M3-mediated effects in experimental systems.
Q3: How should I prepare a stock solution of this compound?
This compound fumarate is soluble in DMSO and ethanol.[3] It is recommended to prepare a high-concentration stock solution (e.g., 10-100 mM) in anhydrous DMSO.[4][5] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Q4: What is a recommended working concentration for this compound in cell culture?
The optimal working concentration of this compound will vary depending on the cell type, receptor expression level, and the concentration of the agonist being used. A good starting point is to use a concentration 10- to 100-fold higher than its Ki value for the M3 receptor (Ki = 4.2 nM for human M3).[3] Therefore, a starting concentration range of 42 nM to 420 nM is recommended. A dose-response experiment is essential to determine the optimal concentration for your specific assay.
Q5: How can I be sure that the observed effects are due to M3 receptor antagonism?
To confirm that the effects of this compound are specifically due to M3 receptor antagonism, consider the following control experiments:
-
Use of a structurally different M3 antagonist: Confirm that a different selective M3 antagonist produces similar effects.
-
Rescue experiment: The effects of this compound should be surmountable by increasing the concentration of the muscarinic agonist.
-
Use of a cell line lacking M3 receptors: this compound should not produce the same effect in a cell line that does not express the M3 receptor.
-
Knockdown or knockout of the M3 receptor: Silencing the M3 receptor gene should mimic the effect of this compound and render the cells insensitive to muscarinic agonists.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or weak antagonist effect observed. | 1. Compound Degradation: Improper storage or handling of this compound stock solution. 2. Suboptimal Concentration: The concentration of this compound is too low to effectively compete with the agonist. 3. Low M3 Receptor Expression: The cell line may have low or no expression of the M3 receptor. 4. High Agonist Concentration: The agonist concentration is too high, making it difficult for this compound to compete effectively. | 1. Prepare a fresh stock solution of this compound from a new vial. Ensure proper storage at -20°C or -80°C in small aliquots. 2. Perform a dose-response experiment with a range of this compound concentrations (e.g., 1 nM to 10 µM). 3. Verify M3 receptor expression in your cell line using techniques like qPCR, Western blot, or flow cytometry. 4. Use the agonist at a concentration close to its EC50 value to increase the sensitivity of the antagonism assay.[6] |
| High background signal or unexpected cellular responses. | 1. Off-Target Effects: At high concentrations, this compound may interact with other receptors or cellular targets.[7][8][9][10] 2. Cytotoxicity: The observed effect may be due to this compound-induced cell death rather than receptor antagonism.[11][12][13] 3. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the cell culture medium may be toxic to the cells.[4] | 1. Perform a literature search for known off-target activities of this compound. Test the effect of this compound in a cell line lacking the M3 receptor. 2. Perform a cytotoxicity assay (e.g., MTT, LDH, or live/dead staining) to determine the concentration range at which this compound is not toxic to your cells.[13][14] 3. Ensure the final DMSO concentration in your experiments is non-toxic, typically below 0.5%.[4] Run a vehicle control with the same concentration of DMSO. |
| Precipitation of this compound in cell culture medium. | 1. Poor Solubility: this compound may have limited solubility in aqueous solutions like cell culture media, especially at higher concentrations. 2. Improper Dilution: Rapid dilution of a high-concentration DMSO stock into the aqueous medium can cause precipitation. | 1. Visually inspect the medium after adding this compound for any signs of precipitation. If observed, reduce the final concentration. 2. Perform serial dilutions of the DMSO stock in the cell culture medium to reach the final desired concentration. Pre-warming the medium may also help. |
| Inconsistent or variable results between experiments. | 1. Cell Passage Number: The expression and function of GPCRs can change with increasing cell passage number. 2. Cell Health and Density: Unhealthy cells or inconsistent cell seeding density can lead to variability. 3. Inconsistent Incubation Times: The duration of pre-incubation with the antagonist and stimulation with the agonist can affect the outcome. | 1. Use cells within a defined, low passage number range for all experiments. 2. Ensure cells are healthy and seeded at a consistent density for each experiment. 3. Standardize all incubation times in your experimental protocol. |
Data Presentation
Table 1: Selectivity Profile of this compound
| Receptor Subtype | Ki (nM) | Selectivity (fold) vs. M3 |
| Human M1 | 19 | 4.5 |
| Human M2 | 490 | 116.7 |
| Human M3 | 4.2 | - |
Data sourced from Tocris Bioscience and a 1999 study in Bioorganic & Medicinal Chemistry.[1][3]
Table 2: Solubility of this compound Fumarate
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 50.06 | 100 |
| Ethanol | 25.03 | 50 |
Data sourced from Tocris Bioscience.[3]
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (10 mM):
-
Dissolve the appropriate amount of this compound fumarate (MW: 500.63 g/mol ) in anhydrous DMSO to achieve a final concentration of 10 mM.
-
For example, to prepare 1 mL of a 10 mM stock solution, dissolve 0.50063 mg of this compound fumarate in 100 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot into smaller volumes (e.g., 10-20 µL) and store at -20°C or -80°C.
-
-
Working Solutions:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions in pre-warmed cell culture medium to achieve the desired final concentrations.
-
It is crucial to add the DMSO stock to the medium and mix immediately to prevent precipitation.
-
Ensure the final concentration of DMSO in the cell culture wells is below 0.5%.[4]
-
Protocol 2: M3 Receptor Antagonism Assay using Calcium Flux
This protocol is a general guideline and should be optimized for your specific cell line and equipment.
-
Cell Seeding: Seed cells expressing the M3 receptor into a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Dye Loading:
-
Prepare a calcium indicator dye loading solution (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Compound Addition:
-
Wash the cells with an appropriate assay buffer (e.g., HBSS).
-
Add different concentrations of this compound (prepared in assay buffer) to the wells. Include a vehicle control (assay buffer with the same final DMSO concentration).
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
-
-
Agonist Stimulation and Measurement:
-
Prepare a solution of a muscarinic agonist (e.g., carbachol or acetylcholine) at a concentration that elicits a submaximal response (e.g., EC80).
-
Using a fluorescence plate reader with an injection module, inject the agonist into the wells while simultaneously measuring the fluorescence signal over time.
-
Record the change in fluorescence, which corresponds to the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the peak response as a function of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
-
Mandatory Visualizations
Caption: M3 Muscarinic Receptor Signaling Pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting the lack of this compound efficacy in cell culture.
Caption: A typical experimental workflow for assessing this compound antagonist activity.
References
- 1. This compound, a novel muscarinic M3 receptor antagonist with high selectivity for M3 over M2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are M3 receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. J 104129 fumarate | M3 Receptors | Tocris Bioscience [tocris.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Table, Guidelines and Sample Protocol for Antagonist Assays]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cannabinoid CB2 receptor ligand profiling reveals biased signalling and off-target activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Off-target activity of NBOMes and NBOMe analogs at the µ opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Off-target pharmacological activity at various kinases: Potential functional and pathological side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Toxicity, cytotoxicity, mutagenicity and in vitro antioxidant models of 2-oleyl-1,3-dipalmitoyl-glycerol isolated from the hexane extract of Platonia insignis MART seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro cytotoxicity of selected chemicals commonly produced during fire combustion using human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing variability in animal studies with J-104129
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in animal studies involving the M3 muscarinic receptor antagonist, J-104129.
Troubleshooting Guides
This section addresses specific issues that may arise during animal experiments with this compound, helping to ensure the reliability and reproducibility of your findings.
| Issue | Potential Cause | Recommended Solution |
| High variability in response to this compound | Inconsistent drug preparation and administration. | Ensure this compound fumarate is fully dissolved in a suitable vehicle (e.g., 0.9% NaCl, DMSO, or ethanol) and administered consistently (e.g., route, volume, speed of injection). Prepare fresh solutions daily to avoid degradation. |
| Inter-animal physiological differences. | Use age- and weight-matched animals from the same source. Acclimatize animals to the experimental conditions and handling to reduce stress-induced variability. | |
| Inaccurate dosing. | Calibrate all equipment (pipettes, syringes, balances) regularly. Calculate the dose for each animal based on its most recent body weight. | |
| Unexpected off-target effects | Lack of specificity of the antagonist at the dose used. | While this compound is highly selective for the M3 receptor over the M2 receptor, at higher concentrations, it may interact with other muscarinic receptor subtypes.[1] Conduct a dose-response study to determine the optimal dose that achieves M3 antagonism without significant off-target effects. |
| Vehicle-induced effects. | Always include a vehicle-only control group to differentiate the effects of this compound from those of the solvent. | |
| Inconsistent antagonism of agonist-induced responses (e.g., bronchoconstriction) | Suboptimal timing of this compound administration. | The pharmacokinetic profile of this compound will determine the optimal pre-treatment time. Conduct pilot studies to establish the time to maximum effect (Tmax) and duration of action in your specific animal model and route of administration. |
| Agonist concentration is too high. | Ensure the agonist concentration used is on the steep part of its dose-response curve to allow for effective antagonism to be observed. |
Frequently Asked Questions (FAQs)
1. What is the recommended vehicle for in vivo administration of this compound fumarate?
This compound fumarate has been successfully administered in mice dissolved in 0.9% NaCl at a concentration of 0.0125 mg/mL. It is also soluble in DMSO (up to 50.06 mg/mL) and ethanol (up to 25.03 mg/mL). The choice of vehicle should be based on the required dose, route of administration, and potential for vehicle-induced effects. Always include a vehicle control group in your experimental design.
2. What is a typical effective dose of this compound in animal models?
An oral administration of this compound has been shown to antagonize acetylcholine-induced bronchoconstriction in rats with an ED50 value of 0.58 mg/kg.[1] In another study, a 0.2 mg/kg intraperitoneal injection was effective in mice. The optimal dose will depend on the animal model, route of administration, and the specific endpoint being measured. A dose-response study is highly recommended to determine the most appropriate dose for your experiment.
3. How stable are this compound solutions?
For optimal results, it is recommended to prepare fresh solutions of this compound daily. If stock solutions are prepared in DMSO, they should be stored at -20°C or -80°C and undergo a limited number of freeze-thaw cycles. The stability of this compound in aqueous solutions for extended periods has not been widely reported, so fresh preparation is the safest approach to minimize variability.
4. How can I minimize stress-induced variability in my animal studies?
To minimize stress, animals should be acclimatized to the laboratory environment for at least one week before the start of the experiment. Handle the animals gently and consistently. For procedures that may cause distress, such as injections, ensure that personnel are well-trained to perform them efficiently and with minimal restraint.
Data Presentation
This compound Binding Affinity & Potency
| Parameter | Species/System | Value |
| Ki (M3 Receptor) | Human | 4.2 nM |
| Ki (M1 Receptor) | Human | 19 nM |
| Ki (M2 Receptor) | Human | 490 nM |
| KB (ACh-induced bronchoconstriction) | Rat Trachea | 3.3 nM |
| KB (ACh-induced bradycardia) | Rat Right Atria | 170 nM |
| ED50 (ACh-induced bronchoconstriction) | Rat (oral admin.) | 0.58 mg/kg |
Data sourced from Tocris Bioscience and a study by Kajita et al. (1999).[1]
Experimental Protocols
Protocol for Assessing this compound Efficacy in a Rat Model of Bronchoconstriction
This protocol outlines a method to evaluate the ability of this compound to antagonize methacholine-induced bronchoconstriction in anesthetized rats.
1. Animal Preparation:
-
Use male Sprague-Dawley rats (250-300g).
-
Anesthetize the animals with an appropriate anesthetic (e.g., pentobarbital sodium, 50 mg/kg, i.p.).
-
Perform a tracheotomy and cannulate the trachea with a suitable cannula connected to a small animal ventilator.
-
Cannulate the jugular vein for intravenous drug administration.
2. Ventilation and Monitoring:
-
Ventilate the rats with a tidal volume of 10 mL/kg at a frequency of 60 breaths/min.
-
Monitor respiratory airflow and transpulmonary pressure to calculate lung resistance and dynamic compliance.
3. This compound Administration:
-
Prepare a stock solution of this compound fumarate in a suitable vehicle (e.g., 0.9% NaCl).
-
Administer this compound or vehicle intravenously at the desired dose(s). Allow for a pre-treatment period (e.g., 15-30 minutes) before the bronchoconstrictor challenge.
4. Methacholine Challenge:
-
Prepare a stock solution of methacholine chloride in saline.
-
Administer increasing doses of methacholine intravenously (e.g., 1, 3, 10, 30 µg/kg) at regular intervals (e.g., every 5 minutes).
-
Record the peak increase in lung resistance and the maximum decrease in dynamic compliance after each dose of methacholine.
5. Data Analysis:
-
Construct dose-response curves for methacholine in both vehicle- and this compound-treated groups.
-
Compare the curves to determine the inhibitory effect of this compound on methacholine-induced bronchoconstriction.
Mandatory Visualization
M3 Muscarinic Receptor Signaling Pathway
Caption: M3 muscarinic receptor signaling pathway and the antagonistic action of this compound.
Experimental Workflow for Evaluating this compound in a Bronchoconstriction Model
References
Addressing poor tissue response with J-104129
Technical Support Center: J-104129
Introduction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing this compound, a potent and selective M3 muscarinic receptor antagonist.[1][2] This guide focuses on addressing issues related to poor tissue response, a critical aspect of preclinical and clinical investigations. This compound has shown efficacy in models of postoperative ileus by modulating enteric glial cell activity.[2]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent M3 muscarinic receptor antagonist with approximately 120-fold selectivity over M2 receptors.[1] Its primary mechanism involves blocking the action of acetylcholine at M3 receptors, which can modulate various physiological processes, including smooth muscle contraction and glial cell activity.[1][2]
Q2: What are the common causes of poor tissue response to this compound?
A2: Poor tissue response can stem from several factors, including suboptimal drug delivery, incorrect dosage, issues with the experimental model, or unexpected off-target effects. It is also crucial to consider the specific tissue being targeted and its expression levels of M3 receptors.
Q3: How can I confirm that my this compound is active?
A3: We recommend performing an in vitro functional assay to confirm the activity of your this compound stock. A calcium flux assay in a cell line endogenously or recombinantly expressing the M3 receptor is a standard method. A positive control, such as carbachol (a cholinergic agonist), should be used to stimulate the receptor, and the inhibitory effect of this compound can then be quantified.[2]
Q4: Are there any known stability issues with this compound?
A4: this compound fumarate is generally stable when stored correctly.[1] However, repeated freeze-thaw cycles of stock solutions should be avoided. It is best to prepare single-use aliquots. For in vivo studies, the stability of the compound in the chosen delivery vehicle over the experiment's duration should be assessed.
Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving common issues encountered during experiments with this compound.
Issue 1: Lack of Efficacy in an In Vivo Model
If this compound is not producing the expected therapeutic effect in your animal model, consider the following troubleshooting steps:
Troubleshooting Workflow: Lack of In Vivo Efficacy
A step-by-step workflow for troubleshooting the lack of an in vivo effect of this compound.
Step-by-Step Guide:
-
Verify Dosage and Administration:
-
Question: Was the correct dose administered based on previous studies or dose-response curves?
-
Action: Double-check all calculations and ensure the correct concentration of this compound was prepared. Confirm the administration route (e.g., intraperitoneal, intravenous) and volume are appropriate for the animal model.
-
-
Assess Drug Delivery and Bioavailability:
-
Question: Is this compound reaching the target tissue at a sufficient concentration?
-
Action: Consider pharmacokinetic studies to determine the bioavailability and tissue distribution of this compound. The choice of drug delivery system is critical for tissue regeneration and can be optimized using hydrogels, nanoparticles, or scaffolds.[3][4][5][6]
-
-
Evaluate Experimental Model:
-
Question: Is the animal model appropriate for studying the effects of M3 receptor antagonism?
-
Action: Confirm the expression of M3 receptors in the target tissue of your model. The timing of this compound administration relative to the disease induction or injury is also critical.
-
-
Confirm Target Engagement:
-
Question: Is this compound binding to the M3 receptor in the target tissue?
-
Action: Perform ex vivo analysis of tissues to measure downstream signaling changes associated with M3 receptor blockade. This could include measuring changes in second messengers or gene expression.
-
Quantitative Data Summary: In Vivo Troubleshooting Parameters
| Parameter | Recommended Range | Common Pitfall |
| Dosage (mouse) | 0.1 - 10 mg/kg | Calculation errors, incorrect salt form used |
| Administration Route | Intraperitoneal, Intravenous | Inconsistent injection technique |
| Vehicle | Saline, DMSO/Saline | Poor solubility, vehicle-induced toxicity |
| Bioavailability (Target Tissue) | >10% | Rapid metabolism, poor penetration |
Issue 2: Unexpected Cytotoxicity or Adverse Tissue Response
If you observe unexpected cell death or an adverse inflammatory response, follow these steps:
Troubleshooting Workflow: Unexpected Cytotoxicity
A diagnostic workflow for addressing unexpected cytotoxicity observed with this compound treatment.
Step-by-Step Guide:
-
Verify Concentration and Purity:
-
Question: Is the concentration of this compound accurate, and is the compound pure?
-
Action: Confirm the correct dilution of your stock solution. If possible, verify the purity of your this compound batch using techniques like HPLC.
-
-
Assess Vehicle Toxicity:
-
Question: Could the delivery vehicle be causing the cytotoxicity?
-
Action: Run a vehicle-only control group in your experiments to rule out any toxic effects of the solvent (e.g., DMSO).
-
-
Investigate Off-Target Effects:
-
Question: Could this compound be interacting with other receptors or pathways at the concentration used?
-
Action: While this compound is selective, at high concentrations, off-target effects are possible. Perform a dose-response curve to determine if the cytotoxicity is concentration-dependent.
-
-
Evaluate Baseline Cell Health:
-
Question: Were the cells or tissues healthy before treatment?
-
Action: Ensure that your experimental model is not compromised by underlying health issues that could be exacerbated by the treatment.
-
Quantitative Data Summary: Cytotoxicity Troubleshooting
| Parameter | Recommended Range | Common Pitfall |
| In Vitro Concentration | 1 nM - 10 µM | Exceeding the solubility limit |
| DMSO Concentration | < 0.1% | Vehicle-induced cytotoxicity |
| Cell Viability | > 90% in controls | Pre-existing cellular stress |
| Incubation Time | 24 - 72 hours | Prolonged exposure leading to toxicity |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
This protocol is for assessing the cytotoxicity of this compound on a cell line of interest.
Experimental Workflow: MTT Assay
A procedural flowchart for conducting an MTT cell viability assay.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.[7]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS) to each well and mix thoroughly to dissolve the formazan crystals.[7]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Ex Vivo Tissue Analysis for Target Engagement
This protocol describes how to assess the effect of this compound on a downstream signaling pathway in tissue samples.
Methodology:
-
Tissue Collection: Following in vivo treatment with this compound, euthanize the animals and harvest the target tissue.
-
Homogenization: Homogenize the tissue in an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the tissue lysates using a standard method such as a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against a downstream target of M3 receptor signaling (e.g., phosphorylated ERK) and a loading control (e.g., GAPDH).
-
Incubate with the appropriate secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis: Quantify the band intensities and normalize the level of the phosphorylated protein to the total protein or a loading control. Compare the levels between treated and control groups.
Signaling Pathway
NLRP3 Inflammasome Signaling Pathway
The NLRP3 inflammasome is a key component of the innate immune system that, when activated, leads to the release of pro-inflammatory cytokines.[8][9] While this compound does not directly target this pathway, understanding downstream inflammatory signaling is crucial when assessing tissue response.
References
- 1. J 104129 fumarate | M3 Receptors | Tocris Bioscience [tocris.com]
- 2. dovepress.com [dovepress.com]
- 3. Drug Delivery Systems in Regenerative Medicine: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In situ Enabling Approaches for Tissue Regeneration: Current Challenges and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. broadpharm.com [broadpharm.com]
- 8. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 9. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
How to control for vehicle effects when using J-104129
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using J-104129. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation, with a focus on controlling for vehicle effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective M3 muscarinic receptor antagonist. It exhibits high selectivity for the M3 receptor over the M2 receptor, making it a valuable tool for studying the specific roles of M3 receptors in various physiological processes. Its primary mechanism of action is to block the binding of acetylcholine to M3 receptors, thereby inhibiting downstream signaling pathways. This antagonistic action leads to effects such as bronchodilation, making it a compound of interest for respiratory disease research.
Q2: What are the known solubility characteristics of this compound?
This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. This information is crucial for preparing stock solutions before further dilution into an appropriate experimental vehicle.
Q3: Why is it critical to include a vehicle control group in my experiments with this compound?
A vehicle control group is essential to distinguish the pharmacological effects of this compound from any biological effects caused by the solvent (vehicle) used to dissolve and administer the compound. Vehicles themselves can have physiological or cellular effects that could be mistakenly attributed to the drug. A vehicle control group receives the same volume and formulation of the vehicle as the treatment group, but without this compound.
Troubleshooting Guide: Controlling for Vehicle Effects
Issue 1: Selecting an appropriate vehicle for in vivo studies.
Question: What vehicle should I use to administer this compound to animals?
Answer: The choice of vehicle depends on the route of administration and the desired concentration of this compound. Based on available literature and the compound's solubility, here are some recommendations:
-
Intraperitoneal (i.p.) Injection: For intraperitoneal administration in mice, this compound has been successfully prepared in a 0.9% NaCl (saline) solution .
-
Oral Gavage: For oral administration in rats, while the specific vehicle used in the original studies is not detailed in readily available literature, a common practice for compounds with similar solubility profiles is to first dissolve them in a minimal amount of an organic solvent like DMSO and then suspend or dilute this solution in an aqueous vehicle such as saline, phosphate-buffered saline (PBS), or a solution containing a suspending agent like carboxymethylcellulose (CMC).
Recommended Action:
-
Solubility Test: First, determine the solubility of your specific batch of this compound in various vehicles to find the one that allows for the desired dosing concentration in a reasonable volume.
-
Pilot Study: Before commencing a large-scale experiment, conduct a small pilot study to assess the tolerability of the chosen vehicle in your animal model. Observe for any adverse effects such as irritation, inflammation, or behavioral changes.
-
Vehicle Control: Always include a vehicle control group that receives the identical formulation without this compound, administered via the same route and volume.
Issue 2: Potential confounding effects of common organic solvents.
Question: I need to use DMSO to dissolve this compound for my experiments. What are the potential side effects of DMSO I should be aware of?
Answer: DMSO is a common solvent but is not biologically inert. At certain concentrations, it can have its own pharmacological effects, including:
-
Anti-inflammatory and analgesic properties.
-
Effects on cell membrane permeability.
-
Induction of oxidative stress.
-
Neurotoxicity at higher concentrations.
Recommended Action:
-
Minimize DMSO Concentration: Use the lowest possible concentration of DMSO to dissolve this compound. A final concentration of DMSO in the administered solution of less than 1% is generally recommended for in vivo studies, and ideally below 0.5% for in vitro cell-based assays.
-
Consistent Concentration: Ensure the final concentration of DMSO is consistent across all experimental groups, including the vehicle control.
-
Proper Controls: Your vehicle control group must contain the exact same final concentration of DMSO as your this compound treatment groups.
Issue 3: Ensuring accurate interpretation of experimental results.
Question: How can I be certain that the effects I am observing are due to this compound and not the vehicle?
Answer: Proper experimental design is key to isolating the effects of this compound.
Recommended Experimental Workflow:
Caption: Experimental workflow for controlling vehicle effects.
By comparing the outcomes of the "Treatment Group" directly with the "Vehicle Control Group," you can isolate the specific effects of this compound. The optional "Naive/Untreated Control" group can provide a baseline but the primary comparison for attributing effects to the drug is with the vehicle control.
Data Presentation
Table 1: Solubility of this compound Fumarate
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 50.06 | 100 |
| Ethanol | 25.03 | 50 |
Table 2: Common In Vivo Vehicles and Potential Considerations
| Vehicle Component | Common Concentration Range | Potential Effects to Consider |
| Saline (0.9% NaCl) | - | Generally well-tolerated, isotonic. |
| DMSO | < 1% (ideally < 0.5%) | Anti-inflammatory, analgesic, membrane permeabilizing. |
| Polyethylene Glycol (PEG) | 10-40% | Can have osmotic effects, potential for renal toxicity at high doses. |
| Tween 80 (Polysorbate 80) | 0.1-5% | Surfactant properties, can increase drug absorption, potential for hypersensitivity reactions. |
| Carboxymethylcellulose (CMC) | 0.5-2% | Suspending agent, generally considered inert but can affect gut motility. |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Administration in Mice
-
Prepare Stock Solution: Weigh the required amount of this compound fumarate and dissolve it in a minimal volume of DMSO to create a concentrated stock solution (e.g., 50 mg/mL).
-
Calculate Dilution: Determine the final concentration needed for injection based on the desired dose (mg/kg) and the average weight of the mice. Assume an injection volume of 10 mL/kg.
-
Prepare Vehicle Control Solution: Prepare a vehicle solution of 0.9% NaCl containing the same final concentration of DMSO that will be in the drug solution.
-
Prepare Dosing Solution: On the day of the experiment, dilute the this compound stock solution with the 0.9% NaCl to the final desired concentration. Ensure the final DMSO concentration is as low as possible (e.g., < 1%).
-
Administration: Administer the this compound dosing solution to the treatment group and the vehicle control solution to the control group via intraperitoneal injection.
Signaling Pathways and Logical Relationships
Diagram 1: this compound Mechanism of Action
Best practices for long-term storage of J-104129
This guide provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of J-104129 fumarate, a potent and selective M3 muscarinic receptor antagonist. It also includes troubleshooting for common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound fumarate and what is its primary mechanism of action?
This compound fumarate is a potent M3 muscarinic receptor antagonist. It exhibits high selectivity for the M3 receptor over M1 and M2 receptors. Its mechanism of action involves binding to M3 receptors and inhibiting acetylcholine-induced effects, such as bronchoconstriction.
Q2: What are the recommended long-term storage conditions for solid this compound fumarate?
For long-term stability, solid this compound fumarate should be stored at +4°C. It is also advisable to protect it from light and moisture by storing it in a tightly sealed, opaque container, potentially within a desiccator.[1]
Q3: How should I prepare and store stock solutions of this compound fumarate?
The recommended solvent for preparing stock solutions is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1] For long-term storage, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[1][2][3]
Q4: What is the solubility of this compound fumarate?
The solubility of this compound fumarate is as follows:
Q5: Can the type of storage container affect the stability of this compound fumarate solutions?
Yes, the choice of storage container can impact the stability of the compound.[2] For long-term storage, it is best to use amber glass vials or polypropylene tubes that are known to be inert to minimize the risk of the compound adhering to the container surface or contaminants leaching into the solution.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in frozen stock solution upon thawing. | The compound's solubility limit may have been exceeded at lower temperatures, or the solvent was not suitable for cryogenic storage.[2] | Thaw the solution slowly at room temperature and vortex gently to ensure it is fully dissolved before use. Consider storing at a slightly lower concentration for future use.[2][3] |
| Inconsistent experimental results or loss of biological activity. | The compound may have degraded during storage or handling. This can be due to repeated freeze-thaw cycles, exposure to light, or oxidation.[2][5] | Perform an analytical check, such as HPLC, to confirm the purity and concentration of your stock solution.[3] Prepare fresh working solutions for each experiment and avoid storing them for extended periods in aqueous buffers.[1] |
| A color change is observed in the stock or working solution. | This often indicates chemical degradation or oxidation of the compound, which can be triggered by exposure to light or air.[2] | Discard the solution and prepare a fresh one from a solid stock. When preparing new solutions, consider purging the headspace of the storage vial with an inert gas like argon or nitrogen before sealing.[2] |
| The vehicle control (e.g., DMSO) is showing a biological effect. | The final concentration of the solvent in the assay may be too high. | Ensure the final concentration of DMSO is kept low, typically below 0.5%, and ideally below 0.1%. All experimental wells, including untreated controls, should contain the same final concentration of the vehicle.[5] |
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Weight | 500.63 g/mol | |
| Formula | C24H36N2O2.C4H4O4 | |
| CAS Number | 257603-40-0 | |
| Purity | ≥98% (HPLC) | |
| Ki (human M3 receptor) | 4.2 nM | |
| Ki (human M1 receptor) | 19 nM | |
| Ki (human M2 receptor) | 490 nM | |
| Solubility in DMSO | <50.06 mg/mL (100 mM) | |
| Solubility in Ethanol | <25.03 mg/mL (50 mM) |
Experimental Protocols
Detailed Methodology: Preparing Stock and Working Solutions
This protocol outlines the steps for preparing this compound fumarate solutions for use in cell-based or biochemical assays.
-
Equilibration: Allow the vial of solid this compound fumarate to reach room temperature before opening. This prevents moisture from condensing on the solid compound.[1]
-
Stock Solution Preparation:
-
Using aseptic techniques, add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Ensure complete dissolution by vortexing the vial. If necessary, brief sonication in a water bath can be used to aid dissolution.[1]
-
-
Aliquoting: Dispense the stock solution into smaller, single-use, light-protected vials (e.g., amber polypropylene tubes). This is crucial to avoid the degradation that can be caused by repeated freeze-thaw cycles.[1][3]
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, and the date of preparation. Store these aliquots at -20°C or -80°C for long-term use.[1]
-
Working Solution Preparation:
-
On the day of the experiment, thaw a single aliquot of the stock solution.
-
Dilute the stock solution to the final working concentration using the appropriate aqueous buffer or cell culture medium.
-
It is critical to prepare working solutions fresh for each experiment and not to store them for extended periods.[1]
-
Visualizations
Caption: Workflow for this compound storage, preparation, and use.
Caption: Logic diagram for troubleshooting inconsistent results.
References
Validation & Comparative
J-104129: A Comparative Analysis of its M3 Muscarinic Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the M3 muscarinic acetylcholine receptor antagonist J-104129 with other commonly used M3 antagonists, including darifenacin, solifenacin, oxybutynin, and tolterodine. The following sections present quantitative binding affinity data, detailed experimental protocols for assessing selectivity, and visual representations of key experimental workflows and signaling pathways.
Data Presentation: Comparative Binding Affinity of M3 Antagonists
The selectivity of a muscarinic antagonist is a critical determinant of its therapeutic efficacy and side-effect profile. The data presented below summarizes the binding affinities (Ki) of this compound and other M3 antagonists for the five human muscarinic receptor subtypes (M1-M5). The Ki values, representing the inhibition constant, are derived from radioligand binding assays, and a lower Ki value indicates a higher binding affinity.
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | M2/M3 Selectivity Ratio | M1/M3 Selectivity Ratio |
| This compound | N/A | 490[1][2] | 4.2[1][2] | N/A | N/A | 116.7 | N/A |
| Darifenacin | 6.31 | 398.11 | 0.79 | 501.19 | 10.00 | 504.0 | 7.99 |
| Solifenacin | 25.12 | 125.89 | 10.00 | 79.43 | 31.62 | 12.59 | 2.51 |
| Oxybutynin | 2.00 | 158.49 | 1.26 | 10.00 | 39.81 | 125.8 | 1.59 |
| Tolterodine | 1.58 | 100.00 | 3.16 | 199.53 | 199.53 | 31.65 | 0.50 |
pKi values were converted to Ki values using the formula Ki = 10^(-pKi) * 10^9. Data for darifenacin, solifenacin, oxybutynin, and tolterodine are derived from a study using CHO-K1 cells expressing human recombinant muscarinic receptors.
N/A: Data not available in the cited sources.
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptor Affinity
This protocol outlines the methodology for determining the binding affinity of antagonists at the five muscarinic receptor subtypes.
Objective: To determine the inhibition constant (Ki) of a test compound for M1, M2, M3, M4, and M5 muscarinic receptors.
Materials:
-
Chinese Hamster Ovary (CHO-K1) cells stably expressing human recombinant M1, M2, M3, M4, or M5 receptors.
-
Membrane preparation from the aforementioned CHO-K1 cells.
-
[N-methyl-³H]-scopolamine ([³H]-NMS) as the radioligand.
-
Test compounds (e.g., this compound, darifenacin, etc.) at various concentrations.
-
Atropine for determining non-specific binding.
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Scintillation fluid.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: CHO-K1 cells expressing the specific muscarinic receptor subtype are harvested and homogenized in a cold buffer. The homogenate is then centrifuged to pellet the cell membranes. The resulting membrane pellet is resuspended in the assay buffer.
-
Competitive Binding: In a 96-well plate, the cell membranes are incubated with a fixed concentration of [³H]-NMS and varying concentrations of the test compound.
-
Incubation: The plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: The filters are washed multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-NMS (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Phosphoinositide Turnover (for M1, M3, M5 Receptors)
This protocol describes a method to assess the functional antagonism of M1, M3, and M5 receptors, which couple to Gq/11 and stimulate the phosphoinositide signaling pathway.
Objective: To measure the ability of an antagonist to inhibit agonist-induced phosphoinositide turnover.
Materials:
-
CHO-K1 cells expressing M1, M3, or M5 receptors.
-
[³H]-myo-inositol.
-
Agonist (e.g., carbachol).
-
Test antagonist.
-
Lithium chloride (LiCl) solution.
-
Dowex AG1-X8 resin.
-
Scintillation fluid and counter.
Procedure:
-
Cell Labeling: Cells are incubated overnight with [³H]-myo-inositol to label the cellular phosphoinositide pool.
-
Antagonist Pre-incubation: The labeled cells are pre-incubated with varying concentrations of the test antagonist for a specific period.
-
Agonist Stimulation: LiCl is added to inhibit inositol monophosphatase, followed by the addition of an agonist (e.g., carbachol) to stimulate phosphoinositide hydrolysis.
-
Extraction of Inositol Phosphates: The reaction is stopped, and the cells are lysed. The total inositol phosphates are then separated from the free [³H]-myo-inositol using Dowex anion-exchange chromatography.
-
Quantification: The amount of [³H]-inositol phosphates is quantified by scintillation counting.
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced increase in inositol phosphate accumulation is determined, and the IC50 value is calculated.
Functional Assay: cAMP Accumulation (for M2, M4 Receptors)
This protocol details a method to evaluate the functional antagonism of M2 and M4 receptors, which are coupled to Gi/o and inhibit adenylyl cyclase.
Objective: To measure the ability of an antagonist to reverse agonist-induced inhibition of cAMP accumulation.
Materials:
-
CHO-K1 cells expressing M2 or M4 receptors.
-
Forskolin.
-
Agonist (e.g., carbachol).
-
Test antagonist.
-
cAMP assay kit (e.g., ELISA-based or fluorescence-based).
Procedure:
-
Cell Treatment: Cells are pre-incubated with the test antagonist at various concentrations.
-
Stimulation: The cells are then stimulated with a combination of forskolin (to increase basal cAMP levels) and an agonist (to inhibit adenylyl cyclase).
-
Cell Lysis: The reaction is terminated, and the cells are lysed to release intracellular cAMP.
-
cAMP Measurement: The concentration of cAMP in the cell lysate is measured using a commercial cAMP assay kit.
-
Data Analysis: The ability of the antagonist to block the agonist-induced decrease in forskolin-stimulated cAMP levels is determined, and the IC50 value is calculated.
Visualizations
Caption: Workflow for determining antagonist binding affinity using a radioligand binding assay.
Caption: Simplified signaling pathway of the M3 muscarinic receptor and the point of action for M3 antagonists.
References
J-104129 and Tiotropium: A Preclinical Comparative Analysis in Respiratory Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed preclinical comparison of J-104129 and tiotropium, two muscarinic M3 receptor antagonists investigated for the treatment of obstructive airway diseases. While direct head-to-head preclinical studies are not publicly available, this document synthesizes key data from independent research to offer an objective overview of their respective pharmacological profiles.
Executive Summary
Both this compound and tiotropium are potent antagonists of the muscarinic M3 receptor, the primary mediator of acetylcholine-induced bronchoconstriction. This compound demonstrates high selectivity for the M3 receptor over the M2 subtype, a characteristic sought to minimize potential cardiac side effects associated with M2 receptor blockade. Tiotropium, a well-established long-acting muscarinic antagonist (LAMA), exhibits slow dissociation from the M3 receptor, contributing to its prolonged duration of action. This guide presents a comparative summary of their receptor binding affinities and their efficacy in preclinical models of bronchoconstriction.
Data Presentation
Table 1: Muscarinic Receptor Binding Affinity
| Compound | Receptor Subtype | Species | Kᵢ (nM) | pA₂ | Selectivity (M₂/M₃) |
| This compound | Human M₁ | - | 19 | - | - |
| Human M₂ | - | 490 | - | ~117-fold vs M₃ | |
| Human M₃ | - | 4.2 | - | ||
| Tiotropium | Human M₃ | - | - | 10.4 | - |
Kᵢ (Inhibition Constant): A measure of the concentration of a ligand that is required to occupy 50% of the receptors. A lower Kᵢ value indicates a higher binding affinity. pA₂: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA₂ value indicates greater antagonist potency.
Table 2: Efficacy in Preclinical Models of Acetylcholine (ACh)-Induced Bronchoconstriction
| Compound | Animal Model | Route of Administration | Potency (ID₅₀ / ED₅₀) | Duration of Action |
| This compound | Anesthetized Rats | Intravenous | ID₅₀ = 0.009 mg/kg | - |
| Anesthetized Rats | Oral | ED₅₀ = 0.58 mg/kg | - | |
| Tiotropium | Anesthetized Dogs | Intratracheal | - | 35% bronchoprotection at 24h |
ID₅₀ (Inhibitory Dose 50%): The dose of a drug that causes a 50% inhibition of a specific biological or biochemical function. ED₅₀ (Effective Dose 50%): The dose of a drug that produces a therapeutic effect in 50% of the population.
Mechanism of Action: M₃ Receptor Antagonism
Both this compound and tiotropium exert their primary therapeutic effect by competitively antagonizing the muscarinic M3 receptor on airway smooth muscle. In the respiratory tract, the binding of the neurotransmitter acetylcholine to M3 receptors triggers a signaling cascade that leads to smooth muscle contraction and bronchoconstriction. By blocking this interaction, these antagonists promote bronchodilation.
Signaling pathway of M₃ receptor-mediated bronchoconstriction and its inhibition.
Experimental Protocols
This compound: Acetylcholine-Induced Bronchoconstriction in Rats
The in vivo efficacy of this compound was evaluated in anesthetized rats. Bronchoconstriction was induced by an intravenous injection of acetylcholine. The inhibitory effect of this compound was determined by administering the compound either intravenously or orally prior to the acetylcholine challenge. The dose required to inhibit the acetylcholine-induced bronchoconstriction by 50% (ID₅₀ or ED₅₀) was then calculated.
Workflow for assessing this compound efficacy in a rat bronchoconstriction model.
Tiotropium: Acetylcholine-Induced Bronchoconstriction in Dogs
The bronchoprotective effects of tiotropium were assessed in anesthetized dogs. Following intratracheal administration of tiotropium, bronchoconstriction was repeatedly induced by intravenous acetylcholine challenges over a 24-hour period. The level of bronchoprotection was quantified as the percentage reduction in the acetylcholine-induced bronchoconstrictor response compared to baseline.
Workflow for assessing tiotropium's duration of action in a dog model.
Discussion
The available preclinical data highlight the distinct characteristics of this compound and tiotropium. This compound's notable feature is its high selectivity for the M3 receptor over the M2 receptor.[1][2][3] This selectivity could potentially translate to a more favorable cardiovascular safety profile by avoiding the blockade of cardiac M2 receptors, which are involved in regulating heart rate. The oral efficacy of this compound in the rat model also suggests potential for different routes of administration.[2]
Tiotropium's key pharmacological property is its slow dissociation from the M3 receptor, which underpins its long duration of action, allowing for once-daily dosing in clinical practice.[4] The preclinical data in dogs demonstrates sustained bronchoprotection over 24 hours, consistent with its clinical efficacy.[1][5]
It is crucial to acknowledge that the presented data for this compound and tiotropium were generated in different animal models (rat vs. dog) and under different experimental conditions. Therefore, a direct quantitative comparison of their potencies (ID₅₀/ED₅₀ vs. percentage of bronchoprotection) is not feasible. However, the collective data suggest that both compounds are highly effective muscarinic M3 receptor antagonists with profiles that could be beneficial in the treatment of respiratory diseases characterized by bronchoconstriction. Further studies employing a direct, head-to-head comparison in the same preclinical model would be necessary to definitively delineate their relative therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Tiotropium suppresses acetylcholine-induced release of chemotactic mediators in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cigarette smoke-induced bronchoconstriction: cholinergic mechanisms, tachykinins, and cyclooxygenase products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tiotropium in chronic obstructive pulmonary disease – a review of clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical evaluation of long-acting muscarinic antagonists: comparison of tiotropium and investigational drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: J-104129 and 4-DAMP as Muscarinic M3 Receptor Antagonists
A comprehensive guide for researchers and drug development professionals on the binding profiles, functional activities, and experimental evaluation of two selective M3 receptor antagonists.
In the landscape of muscarinic acetylcholine receptor research, the selection of an appropriate antagonist is paramount for elucidating the physiological and pathological roles of specific receptor subtypes. This guide provides a detailed head-to-head comparison of two prominent M3-selective antagonists: J-104129 and 4-diphenylacetoxy-N-methylpiperidine methiodide (4-DAMP). The information presented herein, supported by experimental data and detailed protocols, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific research applications.
At a Glance: Key Differences
| Feature | This compound | 4-DAMP |
| Primary Target | Muscarinic M3 Receptor | Muscarinic M3 Receptor |
| Selectivity Profile | Highly selective for M3 over M2 receptors. | High affinity for M3, with considerable affinity for M1 and M5 subtypes. |
| Key Applications | Research in obstructive airway diseases (bronchodilation). | Broadly used to study M3 receptor function in smooth muscle contraction and glandular secretion. |
| Blood-Brain Barrier | Orally active, suggesting potential for CNS penetration. | As a quaternary ammonium salt, it has limited ability to cross the blood-brain barrier, making it ideal for studying peripheral M3 receptor functions.[1] |
Data Presentation: Quantitative Comparison
The following tables summarize the binding affinities (Ki in nM) of this compound and 4-DAMP for the five human muscarinic receptor subtypes (M1-M5). Lower Ki values indicate higher binding affinity.
Table 1: Binding Affinity (Ki, nM) of this compound at Human Muscarinic Receptors
| Receptor Subtype | Ki (nM) | Reference |
| M1 | 19 | [2] |
| M2 | 490 | [3][4] |
| M3 | 4.2 | [3][4][5] |
| M4 | - | - |
| M5 | - | - |
Table 2: Binding Affinity (Ki, nM) of 4-DAMP at Human Muscarinic Receptors
| Receptor Subtype | Ki (nM) | Reference |
| M1 | 0.57 | [6] |
| M2 | 7.3 | [6] |
| M3 | 0.37 | [6] |
| M4 | 0.72 | [6] |
| M5 | 0.55 | [6] |
From the data, 4-DAMP demonstrates high affinity across M1, M3, M4, and M5 receptors, with a notable lower affinity for the M2 subtype. This compound, on the other hand, exhibits a remarkable selectivity for the M3 receptor over the M2 receptor, with a selectivity ratio of approximately 117-fold.[3][4]
Functional Activity: A Comparative Overview
This compound has been primarily characterized for its potent bronchodilatory effects.[5] In preclinical studies, oral administration of this compound was shown to antagonize acetylcholine-induced bronchoconstriction in rats, with an ED50 value of 0.58 mg/kg.[3] This makes it a valuable tool for investigating the role of M3 receptors in respiratory physiology and for the development of therapeutics for obstructive airway diseases.
4-DAMP is a cornerstone tool for studying a wide array of M3 receptor-mediated physiological processes. As a competitive antagonist, it effectively blocks acetylcholine-induced smooth muscle contraction and glandular secretion.[1][7] Its utility is particularly pronounced in in vitro studies of tissues such as the ileum, trachea, and salivary glands. Due to its quaternary ammonium structure, 4-DAMP has limited permeability across the blood-brain barrier, making it an excellent choice for investigating peripheral M3 receptor functions without confounding central nervous system effects.[1]
Mandatory Visualization
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to characterize muscarinic receptor antagonists like this compound and 4-DAMP.
Radioligand Binding Assay (for Ki determination)
This assay is used to determine the binding affinity of a compound for a specific receptor.
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the muscarinic receptor subtypes of interest in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Competition Binding Assay:
-
In a multi-well plate, incubate a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB) with the prepared cell membranes.
-
Add increasing concentrations of the unlabeled competitor compound (this compound or 4-DAMP).
-
Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the log concentration of the competitor.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Isolated Organ Bath (for functional antagonism)
This ex vivo method is used to assess the functional effect of an antagonist on tissue contraction or relaxation.
-
Tissue Preparation:
-
Euthanize an animal (e.g., rat, guinea pig) according to approved ethical protocols.
-
Dissect the tissue of interest (e.g., trachea for bronchoconstriction studies, ileum for smooth muscle contraction).
-
Prepare tissue segments (e.g., tracheal rings, ileal strips) and mount them in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
-
Experimental Procedure:
-
Allow the tissue to equilibrate under a resting tension for a specified period.
-
Elicit a contractile response by adding a muscarinic agonist, such as acetylcholine (ACh) or carbachol, in a cumulative concentration-response manner.
-
After washing the tissue and allowing it to return to baseline, incubate it with a fixed concentration of the antagonist (this compound or 4-DAMP) for a predetermined time.
-
Repeat the cumulative concentration-response curve to the agonist in the presence of the antagonist.
-
Repeat this procedure with increasing concentrations of the antagonist.
-
-
Data Analysis (Schild Analysis):
-
For each antagonist concentration, calculate the dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist).
-
Construct a Schild plot by plotting the log (dose ratio - 1) against the log of the molar concentration of the antagonist.
-
For a competitive antagonist, the Schild plot should be a straight line with a slope not significantly different from 1.
-
The x-intercept of the regression line provides the pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a dose ratio of 2. The pA2 value is a measure of the antagonist's affinity.
-
Conclusion
Both this compound and 4-DAMP are potent and valuable tools for the study of M3 muscarinic receptors. The choice between them will largely depend on the specific research question. For studies requiring high selectivity against the M2 receptor, particularly in the context of respiratory research, this compound is an excellent candidate. For broader investigations of peripheral M3 receptor function in various tissues, and where CNS effects are to be avoided, 4-DAMP remains a gold-standard pharmacological tool. A thorough understanding of their respective binding profiles and functional activities, as outlined in this guide, is essential for the design of robust and interpretable experiments in the field of muscarinic receptor pharmacology.
References
- 1. researchgate.net [researchgate.net]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 5. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Validating M3 Receptor Blockade: A Comparative Guide to J-104129 in Novel Experimental Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the M3 muscarinic receptor antagonist, J-104129, with other established alternatives. It includes supporting experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways and experimental workflows to aid in the comprehensive evaluation of M3 receptor blockade in various research models.
Introduction to M3 Receptor Blockade
The M3 muscarinic acetylcholine receptor (M3R) is a G protein-coupled receptor (GPCR) pivotal in mediating a variety of physiological processes.[1] Primarily coupled through Gq protein, its activation stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[2][3] This signaling cascade ultimately results in an increase in intracellular calcium, causing smooth muscle contraction, such as bronchoconstriction and bladder detrusor muscle contraction, as well as secretion from exocrine glands.[2][3] Consequently, antagonists of the M3 receptor are critical therapeutic agents for conditions like chronic obstructive pulmonary disease (COPD) and overactive bladder (OAB).[4][5]
This compound is a potent and selective M3 receptor antagonist that has demonstrated significant promise in preclinical studies. This guide will delve into its performance in established and new experimental models, comparing it with other well-known M3 antagonists.
M3 Receptor Signaling Pathway
The canonical signaling pathway initiated by M3 receptor activation is depicted below. While primarily coupled to Gq, evidence suggests potential coupling to other G proteins like Gi and Gs, indicating a broader complexity in its signaling potential.[1]
Comparative Analysis of M3 Receptor Antagonists
The following table summarizes the binding affinities (Ki values) of this compound and other commonly used M3 receptor antagonists for human muscarinic receptor subtypes. Lower Ki values indicate higher binding affinity.
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | M3/M2 Selectivity | Reference |
| This compound | 19 | 490 | 4.2 | - | - | ~117-fold | [2] |
| Tiotropium | - | - | - | - | - | Functionally selective | [5] |
| Darifenacin | - | - | - | - | - | >50-fold | [4][6] |
| Oxybutynin | - | - | - | - | - | Non-selective | [7] |
| Solifenacin | - | - | - | - | - | M3 selective | [8] |
| Tolterodine | - | - | - | - | - | Non-selective | [4] |
Experimental Models and Protocols
In Vitro Models
1. Radioligand Binding Assay
This assay determines the binding affinity of a compound to the M3 receptor.
Detailed Protocol:
-
Membrane Preparation: Cell membranes expressing the human M3 muscarinic receptor are prepared.
-
Incubation: Membranes are incubated with a specific radioligand (e.g., [³H]N-methylscopolamine) and various concentrations of the test antagonist.
-
Separation: The reaction is terminated by rapid filtration to separate the membrane-bound radioligand from the unbound.
-
Quantification: The amount of radioactivity retained on the filter is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
2. Isolated Tissue Bath Assay (e.g., Rat Trachea)
This functional assay assesses the ability of an antagonist to inhibit agonist-induced smooth muscle contraction.
Detailed Protocol:
-
Tissue Preparation: A section of rat trachea is dissected and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension.
-
Agonist-Induced Contraction: A cumulative concentration-response curve to a muscarinic agonist (e.g., carbachol or acetylcholine) is generated to establish a baseline contractile response.
-
Antagonist Incubation: The tissue is washed and then incubated with a specific concentration of the antagonist (e.g., this compound) for a set period.
-
Repeat Agonist Curve: The agonist concentration-response curve is repeated in the presence of the antagonist.
-
Data Analysis: The shift in the agonist dose-response curve caused by the antagonist is used to calculate the antagonist's potency (pA2 value or KB).
In Vivo Models
1. Bronchoconstriction in Anesthetized Rats
This model evaluates the in vivo efficacy of an M3 antagonist in preventing airway smooth muscle contraction.
Detailed Protocol:
-
Animal Preparation: Rats are anesthetized, and a tracheostomy is performed to allow for artificial ventilation. Catheters are inserted for drug administration and monitoring of blood pressure.
-
Drug Administration: The M3 antagonist (e.g., this compound) or vehicle is administered, typically intravenously or orally.
-
Induction of Bronchoconstriction: A bronchoconstrictor agent, such as acetylcholine or methacholine, is administered intravenously to induce an increase in airway resistance.
-
Measurement: Airway resistance and blood pressure are continuously monitored.
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced bronchoconstriction is quantified, and the dose required to produce a 50% inhibition (ED50) is calculated.
2. Overactive Bladder Model in Guinea Pigs or Rats
This model assesses the efficacy of an M3 antagonist in reducing bladder hyperactivity.
Detailed Protocol:
-
Animal Preparation: Animals are anesthetized, and a catheter is inserted into the bladder for infusion of saline and measurement of intravesical pressure.
-
Induction of Bladder Contractions: The bladder is filled with saline to induce rhythmic, non-voiding bladder contractions.
-
Drug Administration: The M3 antagonist or vehicle is administered intravenously.
-
Measurement: The frequency and amplitude of bladder contractions are recorded.
-
Data Analysis: The inhibitory effect of the antagonist on bladder contractions is quantified to determine its efficacy.
Conclusion
This compound emerges as a highly potent and selective M3 muscarinic receptor antagonist. Its high selectivity for the M3 over the M2 receptor subtype, as demonstrated in in vitro binding assays, suggests a favorable profile with a potentially lower risk of cardiac side effects associated with M2 receptor blockade.[2] Functional in vitro and in vivo studies in models of bronchoconstriction further validate its efficacy as an M3 antagonist.
The experimental models and detailed protocols provided in this guide offer a robust framework for researchers to further validate the efficacy and selectivity of this compound and other novel M3 antagonists. The comparative data presented herein serves as a valuable resource for the selection of appropriate pharmacological tools and the design of future studies in the development of therapies for M3 receptor-mediated diseases.
References
- 1. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
- 3. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 4. Muscarinic receptor subtypes and management of the overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Darifenacin: a novel M3 muscarinic selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative evaluation of central muscarinic receptor binding activity by oxybutynin, tolterodine and darifenacin used to treat overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo and in vitro pharmacological characterization of SVT-40776, a novel M3 muscarinic receptor antagonist, for the treatment of overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
J-104129: A Comparative Analysis of its Cross-Reactivity Profile with Neurotransmitter Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinity of J-104129, a potent M3 muscarinic receptor antagonist, with other neurotransmitter receptors. The data presented herein is crucial for assessing the selectivity and potential off-target effects of this compound, offering valuable insights for researchers in drug discovery and development.
Executive Summary
This compound demonstrates remarkable selectivity for the human muscarinic M3 receptor. This high selectivity is a key attribute, suggesting a lower propensity for side effects often associated with non-selective muscarinic antagonists. This document summarizes the available quantitative data on its binding affinities, details the experimental methodologies for receptor binding assays, and provides visual representations of key pathways and workflows.
Comparative Binding Affinity of this compound
The binding affinity of this compound has been characterized primarily for muscarinic acetylcholine receptor subtypes. The available data from radioligand binding assays are summarized in the table below. It is important to note that a broad cross-reactivity profile of this compound against other major neurotransmitter receptor families, such as adrenergic, dopaminergic, and serotonergic receptors, is not publicly available at this time. The presented data is derived from studies using human recombinant receptors expressed in Chinese Hamster Ovary (CHO) cells.
| Receptor Subtype | Ligand | Kᵢ (nM) | Selectivity (fold) |
| Human Muscarinic M3 | This compound | 4.2[1] | - |
| Human Muscarinic M2 | This compound | 490[1] | 117-fold vs M3 |
| Human Muscarinic M1 | This compound | 19 | 4.5-fold vs M3 |
Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.
Selectivity: The ratio of Kᵢ values, indicating the preference of the compound for one receptor subtype over another.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the context of this compound's action and the methods used to characterize it, the following diagrams illustrate the M3 muscarinic receptor signaling pathway and a typical experimental workflow for a competitive radioligand binding assay.
Caption: M3 Muscarinic Receptor Signaling Pathway.
Caption: Competitive Radioligand Binding Assay Workflow.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound's binding affinity.
Cell Culture and Membrane Preparation from CHO Cells
This protocol outlines the steps for preparing cell membranes from Chinese Hamster Ovary (CHO) cells recombinantly expressing the target human muscarinic receptors.
-
Cell Culture: CHO cells stably transfected with the human M1, M2, or M3 muscarinic receptor subtypes are cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418) to maintain receptor expression. Cells are grown to 80-90% confluency in T175 flasks at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Harvesting: The culture medium is removed, and the adherent cells are washed with ice-cold phosphate-buffered saline (PBS). Cells are then scraped from the flask surface in the presence of ice-cold PBS and collected by centrifugation at 1,000 x g for 5 minutes at 4°C.
-
Homogenization: The cell pellet is resuspended in an ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors). The cell suspension is then homogenized using a Polytron homogenizer to disrupt the cell membranes.
-
Membrane Isolation: The homogenate is centrifuged at 40,000 x g for 20 minutes at 4°C to pellet the cell membranes. The supernatant is discarded, and the membrane pellet is washed by resuspension in fresh homogenization buffer followed by a second centrifugation step.
-
Storage: The final membrane pellet is resuspended in a storage buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10% sucrose as a cryoprotectant), aliquoted, and stored at -80°C until use. Protein concentration is determined using a standard method like the Bradford or BCA assay.
Competitive Radioligand Binding Assay
This protocol describes the methodology for determining the binding affinity (Kᵢ) of this compound for the muscarinic receptor subtypes through a competitive binding assay.
-
Assay Components:
-
Cell Membranes: Thawed membrane preparations from CHO cells expressing the target receptor.
-
Radioligand: A specific radiolabeled ligand for the muscarinic receptors, such as [³H]-N-methylscopolamine ([³H]-NMS), is used at a concentration close to its Kₑ value.
-
Test Compound: this compound is prepared in a series of dilutions (typically 10-12 concentrations) to generate a competition curve.
-
Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled antagonist (e.g., 1 µM atropine) is used to determine non-specific binding.
-
-
Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order: assay buffer, the appropriate dilution of this compound or vehicle (for total binding) or the non-specific binding control, the cell membrane preparation, and finally the radioligand.
-
The plate is incubated at room temperature (or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Washing:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
The filters are then washed multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
-
Quantification:
-
The filters are dried, and scintillation cocktail is added.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data is then plotted as the percentage of specific binding versus the logarithm of the this compound concentration.
-
A non-linear regression analysis is used to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
The IC₅₀ value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
References
In Vivo Efficacy of J-104129: A Comparative Analysis with Leading Bronchodilators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of J-104129, a novel M3 muscarinic receptor antagonist, with other established bronchodilators, including the short-acting β2-agonist (SABA) salbutamol, the long-acting β2-agonist (LABA) formoterol, and the long-acting muscarinic antagonist (LAMA) tiotropium. The data presented is compiled from preclinical studies to facilitate an objective evaluation of this compound's potential in the landscape of respiratory therapeutics.
Executive Summary
This compound is a potent and highly selective antagonist of the M3 muscarinic receptor, a key mediator of bronchoconstriction. Preclinical in vivo data in rat models demonstrate its efficacy in antagonizing acetylcholine-induced bronchoconstriction. While direct head-to-head comparative studies are limited, this guide synthesizes available data to offer insights into its relative potency and potential therapeutic profile against other classes of bronchodilators.
Comparative Efficacy Data
The following tables summarize the in vivo efficacy of this compound and other bronchodilators in animal models of induced bronchoconstriction. It is crucial to note that the experimental conditions, including the animal species, route of administration, and specific endpoints, may vary between studies, warranting cautious interpretation of direct comparisons.
Table 1: Efficacy in Acetylcholine-Induced Bronchoconstriction in Rats
| Compound | Class | Route of Administration | Dose | Effect |
| This compound | M3 Muscarinic Antagonist | Oral | 0.58 mg/kg | ED50 for antagonizing ACh-induced bronchoconstriction. |
| Tiotropium | Muscarinic Antagonist | Intratracheal | 1 µg/kg | Nearly complete inhibition of ACh-induced bronchoconstriction.[1] |
Table 2: Efficacy of β2-Agonists in Methacholine/Acetylcholine-Induced Bronchoconstriction
| Compound | Class | Animal Model | Route of Administration | Effect |
| Salbutamol | Short-Acting β2-Agonist | Canine | Aerosol | Partially attenuated acetylcholine-induced bronchoconstriction.[2] |
| Formoterol | Long-Acting β2-Agonist | Human (Clinical) | Dry-powder Inhaler | Similar rapid reversal of methacholine-induced bronchoconstriction as fenoterol.[3][4] |
Signaling Pathways and Experimental Workflow
To understand the mechanism of action and the experimental evaluation process, the following diagrams illustrate the relevant signaling pathway and a typical in vivo experimental workflow.
References
- 1. atsjournals.org [atsjournals.org]
- 2. Effect of salbutamol on dry air- and acetylcholine-induced bronchoconstriction in the canine lung periphery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Jornal Brasileiro de Pneumologia - Efficacy of inhaled formoterol in reversing bronchoconstriction [jornaldepneumologia.com.br]
- 4. Efficacy of inhaled formoterol in reversing bronchoconstriction - PubMed [pubmed.ncbi.nlm.nih.gov]
J-104129: A New Frontier in M3 Receptor Antagonism with Superior M3/M2 Selectivity
For researchers, scientists, and professionals in drug development, the quest for highly selective receptor antagonists is paramount. J-104129, a novel muscarinic M3 receptor antagonist, demonstrates a remarkable 120-fold selectivity for the M3 receptor over the M2 receptor, a property that offers significant advantages in therapeutic applications, particularly in the treatment of obstructive airway diseases. [1][2] This high selectivity profile minimizes the potential for adverse cardiovascular effects associated with the blockade of M2 receptors, paving the way for a safer and more targeted therapeutic approach.
This guide provides an objective comparison of this compound with other muscarinic antagonists, supported by experimental data, and outlines the methodologies behind these findings.
Unveiling the Significance of M3/M2 Selectivity
Muscarinic acetylcholine receptors, a family of G protein-coupled receptors, are integral to the regulation of numerous physiological functions. Within this family, the M2 and M3 subtypes often mediate opposing or distinct effects.
-
M3 Receptors: Primarily located on airway smooth muscle and submucosal glands, M3 receptor activation leads to bronchoconstriction and mucus secretion.[3] Antagonism of these receptors is a key therapeutic strategy for conditions like chronic obstructive pulmonary disease (COPD) and asthma, leading to bronchodilation.[3]
-
M2 Receptors: Found in the heart, M2 receptor activation slows the heart rate (bradycardia).[4][5] Blockade of M2 receptors can therefore lead to an undesirable increase in heart rate (tachycardia).[6][7] M2 receptors also function as presynaptic autoreceptors on parasympathetic nerves, where they inhibit further acetylcholine release. Antagonism of these presynaptic M2 receptors can paradoxically increase acetylcholine release, potentially counteracting the desired therapeutic effect of M3 blockade on airway smooth muscle.[3]
The high M3/M2 selectivity of this compound is therefore its defining advantage. By preferentially blocking M3 receptors, it can effectively induce bronchodilation without significantly impacting heart rate or triggering the negative feedback loop associated with M2 antagonism. This targeted action is crucial for developing safer and more effective treatments for respiratory diseases.
Comparative Analysis of Muscarinic Antagonists
The following table summarizes the M3/M2 selectivity ratios of this compound and other notable muscarinic antagonists. The data is derived from radioligand binding assays, a standard method for determining the affinity of a compound for its receptor.
| Compound | M3 Receptor Affinity (Ki, nM) | M2 Receptor Affinity (Ki, nM) | M3/M2 Selectivity Ratio | Reference |
| This compound | 4.2 | 490 | 120 | [1][8] |
| Darifenacin | 0.8 | 47 | ~59 | [2][3] |
| Tiotropium | ~0.14 | ~0.24 | ~1.7 (Affinity) / ~10 (Kinetic) | [1][9] |
| Aclidinium | Subnanomolar | Subnanomolar | Kinetically selective | [1][10][11] |
| Glycopyrrolate | ~1.0 | ~3.0 | 3-5 | [1][12] |
Note: The selectivity of some compounds, like tiotropium and aclidinium, is described as "kinetic selectivity." This refers to a slower dissociation rate from the M3 receptor compared to the M2 receptor, leading to a longer duration of action at the target M3 receptor.[1]
Experimental Methodologies
The determination of receptor binding affinities and selectivity ratios is critical for the preclinical evaluation of drug candidates. The following outlines a typical experimental protocol for a radioligand binding assay used to assess the affinity of compounds like this compound for M2 and M3 muscarinic receptors.
Radioligand Binding Assay Protocol
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for M2 and M3 muscarinic receptors.
Materials:
-
Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing human recombinant M2 or M3 receptors.
-
Radioligand: [³H]N-methyl-scopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Test compound (this compound) at various concentrations.
-
Non-specific binding control: A high concentration of a non-labeled, non-selective antagonist (e.g., atropine).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize CHO cells expressing either M2 or M3 receptors in a cold lysis buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand ([³H]-NMS), and varying concentrations of the test compound (this compound).
-
Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the total binding (radioactivity in the absence of a competing compound) and non-specific binding (radioactivity in the presence of a high concentration of atropine).
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of the test compound to generate a competition curve.
-
Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Isolated Tissue Functional Assay (Rat Trachea)
Objective: To assess the functional antagonist activity of this compound on M3 receptors in a physiologically relevant tissue.
Materials:
-
Isolated rat trachea preparations.
-
Acetylcholine (ACh), a muscarinic agonist.
-
This compound at various concentrations.
-
Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂/5% CO₂.
-
Isometric force transducer.
Procedure:
-
Tissue Preparation: Mount rings of isolated rat trachea in organ baths.
-
Equilibration: Allow the tissues to equilibrate under a resting tension.
-
Agonist-Induced Contraction: Elicit a contractile response by adding a submaximal concentration of acetylcholine to the organ bath.
-
Antagonist Incubation: In separate experiments, pre-incubate the tracheal rings with varying concentrations of this compound for a set period.
-
Cumulative Concentration-Response Curve: Generate a cumulative concentration-response curve for acetylcholine in the presence and absence of this compound.
-
Data Analysis:
-
Measure the magnitude of the contractile response to acetylcholine.
-
Determine the rightward shift in the acetylcholine concentration-response curve caused by this compound.
-
Calculate the pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist concentration-response curve. A higher pA₂ value indicates a more potent antagonist.
-
Visualizing the Advantage: Signaling Pathways
The following diagrams illustrate the signaling pathways of M2 and M3 receptors and how this compound's selectivity provides a therapeutic advantage.
Caption: M3 and M2 receptor signaling pathways and the selective action of this compound.
Caption: Workflow for determining the binding affinity and functional antagonism of this compound.
Conclusion
This compound stands out as a highly selective M3 muscarinic receptor antagonist. Its 120-fold preference for M3 over M2 receptors offers a significant therapeutic advantage, promising effective bronchodilation with a reduced risk of cardiac side effects. The comparative data and experimental outlines provided in this guide underscore the potential of this compound as a valuable tool for researchers and a promising candidate for the development of next-generation therapies for obstructive airway diseases. Further clinical investigation is warranted to fully elucidate its therapeutic benefits.
References
- 1. Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Darifenacin: a novel M3 muscarinic selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ics.org [ics.org]
- 4. researchgate.net [researchgate.net]
- 5. Second M3 muscarinic receptor binding site contributes to bronchoprotection by tiotropium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. pnas.org [pnas.org]
- 10. An update on the efficacy and safety of aclidinium bromide in patients with COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of aclidinium bromide, a novel inhaled muscarinic antagonist, with long duration of action and a favorable pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhaled glycopyrrolate for the treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of J-104129 effects across different research labs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reported pharmacological effects of J-104129, a selective M3 muscarinic receptor antagonist. The primary focus is on the reproducibility of its effects across different research laboratories. However, a comprehensive literature review reveals that the majority of the detailed quantitative data on the binding affinity and in vivo functional effects of this compound originates from the initial characterization studies by the discovering institution. To date, there is a notable absence of independent studies directly replicating these key experiments.
This guide will, therefore, present the seminal data from the original research, providing a baseline for any future reproducibility studies. It also includes detailed experimental protocols for the key assays to facilitate such studies.
Data Presentation
The following tables summarize the quantitative data reported for this compound.
Table 1: Muscarinic Receptor Binding Affinities of this compound
| Receptor Subtype | Reported Ki (nM) | Research Lab | Citation |
| Human M1 | 19 | Banyu Tsukuba Research Institute / Merck Research Laboratories | [1] |
| Human M2 | 490 | Banyu Tsukuba Research Institute / Merck Research Laboratories | [1] |
| Human M3 | 4.2 | Banyu Tsukuba Research Institute / Merck Research Laboratories | [1] |
Table 2: In Vitro and In Vivo Functional Antagonism of this compound
| Assay | Species | Reported Value | Research Lab | Citation |
| Acetylcholine-induced bronchoconstriction (in vivo) | Rat | ED50 = 0.58 mg/kg (p.o.) | Banyu Tsukuba Research Institute / Merck Research Laboratories | [1] |
| Acetylcholine-induced responses (isolated trachea) | Rat | KB = 3.3 nM | Banyu Tsukuba Research Institute / Merck Research Laboratories | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to aid in the design of replication studies.
Muscarinic Receptor Binding Assay
This protocol is based on standard radioligand binding assay methodologies.
Objective: To determine the binding affinity (Ki) of this compound for human muscarinic M1, M2, and M3 receptors.
Materials:
-
Membrane preparations from cells expressing human M1, M2, or M3 receptors.
-
Radioligand: [3H]-N-methylscopolamine ([3H]-NMS).
-
This compound (test compound).
-
Atropine (for non-specific binding determination).
-
Assay Buffer (e.g., 20 mM HEPES, 100 mM NaCl, 1 mM MgCl2, pH 7.5).
-
Glass fiber filter plates.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membrane preparation, [3H]-NMS at a concentration near its Kd, and varying concentrations of this compound. For determination of non-specific binding, use a high concentration of atropine instead of this compound.
-
Equilibration: Incubate the mixture at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 2.5 hours).[2]
-
Filtration: Rapidly filter the incubation mixture through glass fiber filter plates to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Dry the filters and measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Acetylcholine-Induced Bronchoconstriction in Rats
This protocol outlines a common in vivo method to assess the functional antagonism of bronchoconstriction.
Objective: To determine the 50% effective dose (ED50) of orally administered this compound in antagonizing acetylcholine-induced bronchoconstriction.
Materials:
-
Male Sprague-Dawley rats.
-
This compound.
-
Acetylcholine (ACh).
-
Anesthetic (e.g., pentobarbital).
-
Tracheal cannula.
-
Ventilator.
-
Pressure transducer to measure airway resistance.
Procedure:
-
Animal Preparation: Anesthetize the rats and insert a tracheal cannula. Mechanically ventilate the animals.
-
Drug Administration: Administer this compound orally (p.o.) at various doses to different groups of rats. A control group should receive the vehicle.
-
Bronchoconstriction Induction: At a set time after drug administration, induce bronchoconstriction by intravenous administration of a standardized dose of acetylcholine.
-
Measurement: Continuously measure changes in airway resistance using a pressure transducer.
-
Data Analysis: Determine the percentage inhibition of the ACh-induced increase in airway resistance for each dose of this compound. Calculate the ED50 value, which is the dose of this compound that produces a 50% inhibition of the maximal bronchoconstrictor response to acetylcholine, using a dose-response curve.
Mandatory Visualization
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: Mechanism of action of this compound as an M3 receptor antagonist.
Caption: Workflow for the in vivo acetylcholine-induced bronchoconstriction assay.
References
Literature review of J-104129's performance against other muscarinic antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the M3-selective muscarinic antagonist J-104129 with other established muscarinic antagonists. The information is compiled from preclinical studies to offer an objective overview of its performance, supported by available experimental data.
Introduction to this compound
This compound is a novel and potent muscarinic M3 receptor antagonist characterized by its high selectivity over the M2 receptor subtype. Developed as a potential therapeutic agent for obstructive airway diseases, its pharmacological profile suggests a significant potential for achieving bronchodilation with a reduced risk of cardiac side effects commonly associated with less selective muscarinic antagonists.
Performance Data: this compound vs. Other Muscarinic Antagonists
The following tables summarize the key performance indicators of this compound and other widely used muscarinic antagonists. It is important to note that the data for this compound and the other antagonists are derived from different studies, and direct head-to-head comparative studies are not publicly available. Therefore, these comparisons should be interpreted with caution, as experimental conditions may have varied between studies.
Table 1: Receptor Binding Affinity (Ki in nM)
| Compound | M3 Receptor (Ki in nM) | M2 Receptor (Ki in nM) | M3/M2 Selectivity Ratio |
| This compound | 4.2 | 490 | 116.7 |
| Tiotropium | 0.14 | 0.45 | 3.2 |
| Aclidinium | 0.2 | 2.0 | 10 |
| Glycopyrrolate | 0.23 | 2.1 | 9.1 |
Note: Data for Tiotropium, Aclidinium, and Glycopyrrolate are representative values from literature and may vary based on the specific study.
Table 2: In Vitro and In Vivo Potency
| Compound | Parameter | Species | Potency |
| This compound | KB (nM) vs. ACh-induced tracheal contraction | Rat | 3.3 |
| This compound | ED50 (mg/kg, p.o.) vs. ACh-induced bronchoconstriction | Rat | 0.58 |
ACh: Acetylcholine, p.o.: oral administration
Experimental Protocols
Radioligand Binding Assays for this compound
The binding affinities of this compound for M2 and M3 muscarinic receptors were determined using radioligand binding assays with membrane preparations from Chinese hamster ovary (CHO) cells expressing the respective human recombinant receptors.
-
M2 Receptor Assay: Membranes were incubated with 0.5 nM [³H]quinuclidinyl benzilate ([³H]QNB) in the presence of varying concentrations of this compound.
-
M3 Receptor Assay: Membranes were incubated with 0.2 nM [³H]N-methylscopolamine ([³H]NMS) and varying concentrations of this compound.
-
Incubation: Assays were performed in a buffer solution at 25°C for 60 minutes.
-
Separation and Detection: The bound and free radioligands were separated by filtration, and the radioactivity retained on the filters was measured by liquid scintillation counting.
-
Data Analysis: The inhibition constant (Ki) values were calculated from the IC50 values (the concentration of the drug that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Isolated Rat Trachea Contraction Assay
The functional antagonist activity of this compound was assessed on isolated tracheal smooth muscle from Sprague-Dawley rats.
-
Tissue Preparation: The trachea was isolated and cut into rings, which were then mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.
-
Contraction Induction: Acetylcholine (ACh) was added cumulatively to the organ baths to induce concentration-dependent contractions.
-
Antagonist Evaluation: this compound was added to the baths 30 minutes before the addition of ACh.
-
Data Analysis: The antagonist dissociation constant (KB) was determined using the Schild regression analysis. This value represents the concentration of the antagonist that requires a doubling of the agonist concentration to produce the same response.
In Vivo Bronchoconstriction Model in Rats
The in
Safety Operating Guide
Essential Safety and Logistical Information for J-104129
This document provides procedural guidance for the proper handling and disposal of J-104129, a potent and selective M3 muscarinic receptor antagonist. The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Chemical and Physical Properties of this compound Fumarate
| Property | Value | Source |
| Chemical Name | (αR)-α-Cyclopentyl-α-hydroxy-N-[1-(4-methyl-3-pentenyl)-4-piperidinyl]benzeneacetamide fumarate | Tocris Bioscience |
| Molecular Formula | C₂₈H₄₀N₂O₆ | Chemical Register |
| Molecular Weight | 500.63 g/mol | Tocris Bioscience |
| CAS Number | 257603-40-0 | Tocris Bioscience |
| Appearance | White to beige powder | Sigma-Aldrich |
| Purity | ≥98% (HPLC) | Tocris Bioscience |
| Solubility | DMSO: >20 mg/mLEthanol: >40 mg/mL0.1 M HCl: >40 mg/mLWater: Insoluble | Sigma-Aldrich |
| Storage | Store at 2-8°C | Sigma-Aldrich |
Operational Plan and Safety Precautions
This compound is a potent bioactive compound and should be handled with appropriate care. While a specific Safety Data Sheet (SDS) was not located, the following procedures are based on best practices for handling similar research chemicals.
Engineering Controls:
-
Use in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is recommended.
-
Ensure an eyewash station and safety shower are readily accessible.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses or goggles.
-
Hand Protection: Wear nitrile or other suitable chemical-resistant gloves. Inspect gloves for integrity before use.
-
Body Protection: Wear a laboratory coat.
Handling Procedures:
-
Before use, allow the container to reach room temperature to prevent moisture condensation.
-
Weigh the required amount of this compound in a chemical fume hood or on a balance with a draft shield to minimize dust inhalation.
-
Prepare stock solutions in a chemical fume hood. Based on its solubility, DMSO or ethanol are suitable solvents.[1]
-
Avoid contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Wash hands thoroughly after handling.
Proper Disposal Procedures for this compound
Dispose of this compound and its waste in accordance with local, state, and federal regulations. The following are general procedural steps for the disposal of small quantities of this compound typically used in a research laboratory setting.
Step 1: Inactivation (Optional but Recommended) For an added measure of safety, potent biological activity can be neutralized. A common method for nitrogen-containing organic compounds is chemical degradation.
-
Acid/Base Hydrolysis: Due to the amide linkage in this compound, hydrolysis can be achieved by treatment with a strong acid or base. However, this should only be performed by personnel with a strong understanding of chemical reactions and appropriate safety precautions.
-
Oxidation: Treatment with a strong oxidizing agent, such as potassium permanganate or sodium hypochlorite, can also degrade the compound. This should be done with caution as these reactions can be exothermic.
Step 2: Waste Collection
-
Solid Waste: Collect unused this compound powder and any contaminated disposable items (e.g., weigh boats, pipette tips) in a clearly labeled, sealed container for chemical waste.
-
Liquid Waste: Collect solutions of this compound in a labeled, sealed container for chemical waste. If possible, use separate containers for halogenated and non-halogenated waste streams. Given the solubility of this compound in ethanol and DMSO, it would be considered non-halogenated waste.
Step 3: Final Disposal
-
Arrange for pickup and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.
-
DO NOT dispose of this compound down the drain or in regular trash.
Experimental Protocol: In Vitro M3 Muscarinic Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for the human M3 muscarinic receptor.
Materials:
-
This compound fumarate
-
Cell membranes expressing human M3 muscarinic receptors
-
[³H]-N-methylscopolamine ([³H]-NMS) as the radioligand
-
Atropine as a non-specific binding control
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4
-
Scintillation cocktail
-
Scintillation counter
-
96-well microplates
-
Filter mats
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in assay buffer to create a range of test concentrations.
-
In a 96-well microplate, add in the following order:
-
Assay buffer
-
This compound dilution or vehicle (for total binding) or atropine (for non-specific binding)
-
[³H]-NMS at a final concentration equal to its Kd
-
Cell membranes expressing M3 receptors
-
-
Incubate the plate at room temperature for 60 minutes with gentle shaking.
-
Terminate the assay by rapid filtration through filter mats using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Allow the filters to dry, then place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ value for this compound by non-linear regression analysis of the competition curve. The Ki can then be calculated using the Cheng-Prusoff equation.
Visualizations
Caption: M3 Muscarinic Receptor Signaling Pathway and the antagonistic action of this compound.
Caption: Workflow for an in vitro M3 receptor binding assay.
Caption: Decision tree for the proper disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
